Structural Analytics and Crystallographic Profiling of 3-Chloro-N-(2-methylphenyl)benzamide: A Technical Whitepaper
Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Discipline: Small-Molecule Crystallography & Medicinal Chemistry Abstract N-(aryl)-amides are foundational pharmacophores in medicin...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Structural Biologists, and Drug Development Professionals
Discipline: Small-Molecule Crystallography & Medicinal Chemistry
Abstract
N-(aryl)-amides are foundational pharmacophores in medicinal chemistry, frequently utilized as bioisosteres for peptides and as rigid linkers in small-molecule therapeutics. Understanding their exact 3D conformation is critical for rational drug design. This whitepaper provides an in-depth crystallographic analysis of 3-chloro-N-(2-methylphenyl)benzamide (
C14H12ClNO
). By examining its single-crystal X-ray diffraction (SCXRD) data, we deconstruct the causality behind its structural rigidity, intermolecular hydrogen bonding, and the self-validating experimental protocols required to obtain high-fidelity crystallographic models.
Rationale and Structural Significance
As an application scientist overseeing structural characterization, the primary objective is not merely to solve a crystal structure, but to extract actionable mechanistic data. The crystallographic profiling of 3-chloro-N-(2-methylphenyl)benzamide serves as a definitive example of substituent-driven conformational locking .
The addition of a meta-chlorine atom on the benzoyl ring and an ortho-methyl group on the aniline ring introduces specific steric and electronic constraints. These substituents dictate the torsional angles of the amide linkage, forcing the molecule into a highly coplanar geometry. This structural predictability is highly sought after in drug development to minimize the entropic penalty upon target receptor binding.
Crystallographic Analytics and Quantitative Metrics
High-resolution X-ray diffraction yields a definitive mathematical model of the electron density within the crystal lattice. The quantitative metrics below summarize the structural refinement of the compound, confirming a highly accurate model with an
R1
value of 0.036 and a Goodness-of-Fit (S) near the ideal 1.0.
Crystallographic Parameter
Value / Specification
Chemical Formula
C14H12ClNO
Formula Weight (
Mr
)
245.70 g/mol
Crystal System
Monoclinic
Space Group
P21/n
Temperature
293 K
Unit Cell Dimensions
a=11.1699(5)
Å
b=4.9171(2)
Å
c=21.4778(8)
Å
β=90.339(3)∘
Volume (
V
)
1179.63(8) ų
Z (Molecules per unit cell)
4
Radiation Type
Mo K
α
(
λ=0.71073
Å)
Absorption Coefficient (
μ
)
0.31 mm⁻¹
Crystal Dimensions
0.83 × 0.55 × 0.10 mm (Rod-like)
Reflections Collected
2411
Independent Parameters
155
Final
R
Indices [
F2>2σ(F2)
]
R1=0.036
,
wR2=0.098
Goodness-of-Fit (
S
)
1.04
Mechanistic Insights into Conformation
The spatial arrangement of 3-chloro-N-(2-methylphenyl)benzamide is governed by a delicate balance of steric avoidance and supramolecular stabilization.
Anti/Syn Positioning: The meta-chlorine atom in the benzoyl ring is positioned anti to the carbonyl (
C=O
) bond to minimize dipole-dipole repulsion between the highly electronegative oxygen and chlorine atoms. Conversely, the ortho-methyl group in the aniline ring is positioned syn to the
N−H
bond, avoiding steric clashes with the carbonyl oxygen.
Extreme Coplanarity: The dihedral angle between the two benzene rings is an exceptionally narrow 3.48(5)° . This allows for extended
π
-conjugation across the central amide bond.
Supramolecular Assembly: The crystal lattice is stabilized by strong intermolecular
N−H⋯O
hydrogen bonds. Because of the specific
P21/n
symmetry, these interactions link the molecules end-to-end, forming continuous 1D supramolecular chains along the crystallographic b-axis.
Figure 1: Mechanistic relationship between molecular conformation and supramolecular assembly.
Experimental Methodology: A Self-Validating Protocol
To ensure absolute trustworthiness in crystallographic data, the experimental workflow must be treated as a self-validating system. Every physical action must have a measurable quality control checkpoint.
Step 1: Crystal Growth via Controlled Supersaturation
Protocol: Dissolve 0.5 g of the synthesized compound in ~30 mL of high-purity ethanol. Allow the solution to undergo slow evaporation at room temperature (293 K) in a vibration-free environment.
Causality: Ethanol provides an optimal dielectric constant for dissolving the moderately polar amide. Slow evaporation minimizes the primary nucleation rate, preventing polycrystalline clustering and favoring the growth of large, defect-free rod-like single crystals (up to 0.83 mm in length).
Validation Checkpoint: Visual inspection under a polarized light microscope. The selected crystal must exhibit sharp, single-domain optical extinction to confirm the absence of twinning.
Step 2: X-Ray Diffraction Data Acquisition
Protocol: Mount the crystal on a diffractometer equipped with a CCD detector. Irradiate the sample using Mo K
α
radiation (
λ=0.71073
Å).
Causality: Mo K
α
radiation is specifically chosen over Cu K
α
to mitigate absorption errors (
μ=0.31
mm⁻¹) introduced by the heavier chlorine atom.
Validation Checkpoint: Monitor the internal agreement factor (
Rint
) during data reduction. A low
Rint
confirms the symmetry of the monoclinic
P21/n
space group and validates the health of the crystal lattice.
Step 3: Structure Solution and Refinement
Protocol: Solve the phase problem using direct methods. Refine the structure using full-matrix least-squares on
F2
. Treat all hydrogen atoms as riding atoms with constrained distances (
C−Haromatic=0.93
Å,
C−Hmethyl=0.96
Å,
N−H=0.86
Å).
Causality: Utilizing a riding model for hydrogen atoms prevents over-parameterization of the model, which is critical given the resolution limits of standard Mo K
α
data at room temperature.
Validation Checkpoint: The refinement must converge with a Goodness-of-Fit (
S
) near 1.0 (actual: 1.04) and an
R1
value below 0.05 (actual: 0.036), proving the electron density map is accurately modeled without residual noise.
Figure 2: Step-by-step experimental workflow for single-crystal X-ray diffraction analysis.
Implications for Drug Development
For drug development professionals, the structural data of 3-chloro-N-(2-methylphenyl)benzamide translates directly into pharmacodynamic and pharmacokinetic predictions:
Binding Affinity Predictability: The extreme coplanarity (3.48° dihedral angle) indicates a highly rigid scaffold. When utilized in a drug molecule, this rigidity reduces the entropic penalty upon binding to a target protein's hydrophobic pocket, potentially increasing binding affinity.
Formulation & Bioavailability: The robust 1D supramolecular chains formed by
N−H⋯O
hydrogen bonds along the b-axis result in a highly stable crystal lattice. While this ensures excellent shelf-life stability for the active pharmaceutical ingredient (API), it also implies a higher lattice energy that must be overcome during dissolution, which could impact oral bioavailability.
References
Rodrigues, V. Z., Herich, P., Gowda, B. T., & Kožíšek, J. (2011). 3-Chloro-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E Structure Reports Online, 67(12), o3381. URL:[Link]
Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 3-chloro-N-(2-methylphenyl)benzamide (CAS 92290-62-5)
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-chloro-N-(2-methylphenyl)benzamide, a molecule o...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-chloro-N-(2-methylphenyl)benzamide, a molecule of interest in various fields of chemical research. As a Senior Application Scientist, this document synthesizes established theoretical principles with practical, field-proven methodologies for the determination of key parameters such as melting point, solubility, lipophilicity (logP), and acidity (pKa). Detailed experimental protocols and spectral data interpretations are provided to ensure scientific integrity and reproducibility. This guide is designed to be a self-validating resource, empowering researchers to understand, predict, and experimentally verify the behavior of this compound in various environments.
Introduction
3-chloro-N-(2-methylphenyl)benzamide, with the chemical formula C₁₄H₁₂ClNO, belongs to the N-aryl benzamide class of compounds. This structural motif is a cornerstone in medicinal chemistry and materials science due to the amide linkage's unique combination of stability and hydrogen bonding capabilities, along with the diverse functionalities that can be introduced on the aromatic rings. The specific substitutions of a chlorine atom on the benzoyl ring and a methyl group on the aniline ring of this particular molecule create a distinct electronic and steric profile that dictates its physicochemical behavior and, consequently, its potential applications.
A thorough understanding of properties such as solubility, lipophilicity, and ionization state is critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADMET) profile in drug development, as well as its processability and performance in materials science. This guide provides a detailed exploration of these fundamental properties.
Molecular Structure and Identification
The molecular structure of 3-chloro-N-(2-methylphenyl)benzamide has been unequivocally confirmed through single-crystal X-ray diffraction.[1] The analysis reveals that in the solid state, the molecule adopts a nearly coplanar conformation between the two benzene rings, with a dihedral angle of approximately 3.48°.[1] The crystal structure is stabilized by intermolecular N-H⋯O hydrogen bonds, forming chains along the crystallographic b-axis.[1]
Physicochemical Properties: A Quantitative Overview
The following table summarizes the key physicochemical properties of 3-chloro-N-(2-methylphenyl)benzamide. Where experimental data for the specific compound is not publicly available, predicted values or data from closely related analogs are provided for guidance and are noted accordingly.
Experimental Protocols for Physicochemical Characterization
The following sections detail the step-by-step methodologies for the experimental determination of the core physicochemical properties. These protocols are designed to be self-validating, with explanations for the critical steps to ensure data integrity.
Melting Point Determination
Principle: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range suggests a high degree of purity, while a broad and depressed range often indicates the presence of impurities.
Experimental Workflow:
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology:
Sample Preparation: Ensure the sample of 3-chloro-N-(2-methylphenyl)benzamide is completely dry and finely powdered to allow for uniform heat distribution.
Capillary Loading: Tap the open end of a capillary melting point tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.[8]
Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
Heating and Observation:
If the approximate melting point is unknown, a rapid preliminary determination can be performed.
For an accurate measurement, heat the sample to a temperature about 15-20°C below the expected melting point.
Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[7]
Data Recording: Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the compound.
Solubility Determination
Principle: Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For drug development, aqueous solubility is a critical parameter influencing bioavailability.
Experimental Workflow:
Caption: Workflow for Solubility Determination.
Step-by-Step Methodology:
Sample Preparation: Add an excess amount of crystalline 3-chloro-N-(2-methylphenyl)benzamide to a series of vials.
Solvent Addition: Add a precise volume of the desired solvents (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol, DMSO) to each vial.[9]
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.
Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a calibration curve of known concentrations.[4]
Calculation: The solubility is the concentration of the compound determined in the supernatant.
Lipophilicity (logP) Determination by RP-HPLC
Principle: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a key determinant of a drug's ability to cross biological membranes. A reversed-phase high-performance liquid chromatography (RP-HPLC) method provides a rapid and reliable estimation of logP based on the compound's retention time on a nonpolar stationary phase.[10][11]
Experimental Workflow:
Caption: Workflow for logP Determination by RP-HPLC.
Step-by-Step Methodology:
Preparation of Standards and Sample: Prepare stock solutions of a series of reference compounds with well-established logP values and a stock solution of 3-chloro-N-(2-methylphenyl)benzamide in a suitable organic solvent (e.g., acetonitrile or methanol).
HPLC System and Conditions:
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: Aqueous buffer (e.g., phosphate buffer, pH 7.4).
Mobile Phase B: Acetonitrile or methanol.
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
Flow Rate: 1.0 mL/min.
Detection: UV detector at a wavelength of maximum absorbance for the compounds.[12]
Analysis: Inject the standard solutions and the sample solution onto the HPLC system and record the retention times.
Data Analysis:
Calculate the capacity factor (k') for each compound: k' = (tR - t₀) / t₀, where tR is the retention time of the compound and t₀ is the void time of the column.
Plot log(k') of the standard compounds versus their known logP values.
Perform a linear regression analysis to obtain a calibration curve.
Calculate the log(k') for 3-chloro-N-(2-methylphenyl)benzamide and use the calibration curve to determine its logP value.[3]
Acidity Constant (pKa) Determination by Potentiometric Titration
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For an amide, the N-H proton is very weakly acidic. Potentiometric titration can be used to determine the pKa by monitoring the pH of a solution as a titrant is added.[1][13]
Experimental Workflow:
Caption: Workflow for pKa Determination by Potentiometric Titration.
Step-by-Step Methodology:
Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[14]
Sample Preparation: Dissolve a precisely weighed amount of 3-chloro-N-(2-methylphenyl)benzamide in a suitable solvent. Due to the low aqueous solubility of many benzamides, a co-solvent system (e.g., water-methanol or water-DMSO) may be necessary.[15]
Titration:
Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode and the tip of a micro-burette.
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic proton. Add the titrant in small, precise increments.
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[13]
Data Analysis:
Plot the pH values against the volume of titrant added to generate a titration curve.
Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first or second derivative of the titration curve.
The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[16]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of 3-chloro-N-(2-methylphenyl)benzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (¹H and ¹³C), allowing for the elucidation of the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons on both rings, the amide proton (N-H), and the methyl group protons. The chemical shifts, splitting patterns (multiplicity), and integration of these signals confirm the connectivity of the atoms. The amide proton is expected to appear as a broad singlet, and its chemical shift may be concentration and solvent dependent. The methyl protons will appear as a singlet. The aromatic protons will exhibit complex splitting patterns due to coupling with their neighbors.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group, the carbons of the two aromatic rings, and the methyl carbon. The chemical shift of the carbonyl carbon is typically in the downfield region (around 165-170 ppm).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
Assignment
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
Amide N-H
~9.9 (broad s)
-
Aromatic C-H
7.2 - 8.1 (m)
120 - 140
Methyl C-H₃
~2.3 (s)
~18
Carbonyl C=O
-
~165
Note: These are predicted values and may vary slightly from experimental results.[3]
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. This provides information about the functional groups present.
Key Expected IR Absorptions:
N-H Stretch: A sharp peak around 3300-3350 cm⁻¹ is characteristic of the N-H bond in a secondary amide.
C=O Stretch (Amide I band): A strong, sharp absorption band between 1650 and 1680 cm⁻¹ is indicative of the carbonyl group in the amide.
N-H Bend (Amide II band): A band in the region of 1510-1550 cm⁻¹ arises from the N-H bending vibration coupled with C-N stretching.
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
Aromatic C=C Stretch: Several peaks in the 1450-1600 cm⁻¹ region.
C-Cl Stretch: A peak in the fingerprint region, typically between 600 and 800 cm⁻¹.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.
Expected Mass Spectrum Features:
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (245.06 g/mol for the most abundant isotopes). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed, which is a characteristic isotopic signature for a monochlorinated compound.[17]
Fragmentation: Common fragmentation pathways for benzamides include the cleavage of the amide bond. A prominent fragment would be the benzoyl cation (m/z 139 for ³⁵Cl and 141 for ³⁷Cl) and the 2-methylphenylaminyl radical. Further fragmentation of the benzoyl cation can lead to the phenyl cation (m/z 77).[18][19]
Conclusion
This technical guide has provided a comprehensive framework for understanding and experimentally determining the key physicochemical properties of 3-chloro-N-(2-methylphenyl)benzamide. The detailed protocols and expected data ranges serve as a valuable resource for researchers in drug discovery and materials science. Accurate characterization of these fundamental properties is a prerequisite for the rational design of future experiments and for advancing the potential applications of this and related N-aryl benzamide compounds. The principles and methodologies outlined herein promote a culture of scientific rigor and data-driven decision-making.
Structural Determinants and Intermolecular Dynamics of 3-Chloro-N-(2-methylphenyl)benzamide: A Crystallographic Guide
Executive Summary N-(aryl)amides represent a privileged scaffold in medicinal chemistry and materials science. The spatial orientation of their aromatic rings relative to the central amide bridge fundamentally dictates t...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-(aryl)amides represent a privileged scaffold in medicinal chemistry and materials science. The spatial orientation of their aromatic rings relative to the central amide bridge fundamentally dictates their physicochemical properties, solubility, and receptor-binding affinities.
As a Senior Application Scientist, I have structured this technical guide to dissect the crystallographic behavior of 3-chloro-N-(2-methylphenyl)benzamide . By analyzing its single-crystal X-ray diffraction data, we will explore the intricate causality between steric hindrance, electronic dipole minimization, and supramolecular hydrogen bonding. This guide provides both the theoretical framework and the self-validating experimental protocols required to reproduce and analyze such crystallographic phenomena.
Conformational Causality: Steric vs. Electronic Drivers
The three-dimensional conformation of 3-chloro-N-(2-methylphenyl)benzamide is governed by a delicate balance of intramolecular forces. The most striking crystallographic feature of this compound is its near-perfect planarity, which is highly unusual for ortho-substituted N-(aryl)benzamides [1].
The Coplanar Anomaly (Steric Accommodation)
In many substituted benzamides, steric clashing between ortho-substituents and the carbonyl oxygen forces the two aromatic rings severely out of plane. For example, in the isomeric analog 3-chloro-N-(3-methylphenyl)benzamide, the dihedral angle between the benzene rings is a steep 77.4(1)° .
However, moving the methyl group to the ortho position in 3-chloro-N-(2-methylphenyl)benzamide results in a dihedral angle of merely 3.48(5)° [1].
Causality: The ortho-methyl group adopts a specific syn conformation relative to the N-H bond. This orientation perfectly accommodates the steric bulk of the methyl group within the spatial void near the N-H proton, actively avoiding the bulky carbonyl oxygen. This steric accommodation allows the molecule to maximize π-π conjugation across the amide bridge, locking it into a coplanar geometry.
Dipole Minimization (Electronic Positioning)
Causality: The meta-chloro substituent on the benzoyl ring is positioned anti to the C=O bond. This is an electronically driven preference. Orienting the highly electronegative chlorine atom away from the electron-dense carbonyl oxygen minimizes intramolecular dipole-dipole repulsion, thereby stabilizing the overall thermodynamic energy landscape of the molecule.
Fig 1: Logical relationship of steric and electronic drivers dictating molecular conformation.
In the solid state, the nearly planar molecular conformation is locked in place by a robust intermolecular hydrogen-bonding network.
Causality of Chain Formation: Because the individual molecules are coplanar, they can stack with high packing efficiency. The N-H donor of one molecule interacts directly with the C=O acceptor of an adjacent molecule. This continuous N-H...O interaction links the molecules into infinite, one-dimensional chains propagating along the crystallographic b-axis.
Implications: This directional hydrogen bonding is the primary thermodynamic driver that forces the compound to crystallize into the monoclinic
P21/n
space group. Understanding this packing is critical for drug development, as it directly impacts the lattice energy, melting point, and aqueous solubility of the active pharmaceutical ingredient (API).
Experimental Protocol: Synthesis and Crystallographic Validation
To isolate and prove the structure of 3-chloro-N-(2-methylphenyl)benzamide, researchers must utilize a self-validating workflow. Below is the standard protocol for synthesis, crystal growth, and X-ray diffraction analysis [1].
Step 1: Schotten-Baumann Synthesis
Procedure: Dissolve 2-methylaniline (o-toluidine) in a biphasic mixture of dichloromethane and aqueous sodium bicarbonate. Slowly add 1.1 equivalents of 3-chlorobenzoyl chloride dropwise at 0 °C. Stir at room temperature for 2 hours. Extract, wash with dilute HCl and brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Causality: The aqueous base neutralizes the HCl byproduct generated during amide bond formation. This drives the equilibrium forward and prevents the protonation of the nucleophilic amine, ensuring high yields.
Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the highly polar amine spot validates reaction completion.
Step 2: Single Crystal Growth
Procedure: Dissolve the purified crude amide in a minimal amount of a 1:1 ethanol/ethyl acetate mixture. Cover the vial with perforated parafilm and allow the solvent to evaporate slowly at a constant ambient temperature (293 K).
Causality: Slow evaporation ensures thermodynamic control over the crystallization process. It allows molecules to reversibly attach and detach from the growing crystal lattice, minimizing structural defects and yielding high-quality single crystals (optimal dimensions: ~0.83 × 0.55 × 0.10 mm).
Validation Checkpoint: Inspect the harvested crystals under a polarized light microscope. A sharp, uniform extinction of light every 90° of rotation confirms a single, untwinned crystal domain suitable for X-ray diffraction.
Step 3: X-ray Diffraction Data Collection
Procedure: Mount the validated single crystal on a glass fiber and transfer it to a diffractometer equipped with a CCD detector. Irradiate the crystal using Mo Kα radiation (λ = 0.71073 Å) at 293 K.
Causality: Molybdenum Kα radiation is specifically chosen over Copper Kα to minimize X-ray absorption effects, which is a critical necessity when analyzing organic compounds containing heavier halogens like chlorine (absorption coefficient μ = 0.31 mm⁻¹).
Validation Checkpoint: Calculate the
Rint
value (internal agreement of equivalent reflections) during data reduction. An
Rint<0.05
validates the quality and symmetry of the collected data before proceeding to structure solution.
Step 4: Structure Solution and Refinement
Procedure: Solve the phase problem using direct methods (e.g., SHELXS) and refine the structural model using full-matrix least-squares on
F2
(e.g., SHELXL).
Causality: Full-matrix least-squares refinement iteratively adjusts atomic coordinates and thermal parameters to minimize the difference between the observed diffraction pattern and the calculated model.
Validation Checkpoint: The structural model is considered self-validating and highly accurate when the final R-factor (
R[F2>2σ(F2)]
) is exceptionally low (e.g., 0.036) and the goodness-of-fit (
S
) is near 1.0 (e.g., 1.04).
Fig 2: Self-validating experimental workflow for synthesis and crystallographic analysis.
Quantitative Data Presentation
The structural integrity and conformational anomalies discussed above are grounded in quantitative crystallographic data. The tables below summarize the key parameters validating the structure of 3-chloro-N-(2-methylphenyl)benzamide [1].
Table 1: Crystallographic Data and Refinement Parameters
Parameter
Value
Chemical Formula
C₁₄H₁₂ClNO
Molecular Weight
245.70 g/mol
Crystal System
Monoclinic
Space Group
P21/n
Unit Cell Dimensions
a
= 11.1699(5) Å,
b
= 4.9171(2) Å,
c
= 21.4778(8) Å
Beta Angle (β)
90.339(3)°
Volume (
V
)
1179.63(8) ų
Z (Molecules per unit cell)
4
Final
R
indices [
I>2σ(I)
]
R1
= 0.036,
wR2
= 0.098
Goodness-of-fit (
S
)
1.04
Table 2: Conformational Comparison of Isomeric Benzamides
Compound
Substituent Position
Dihedral Angle
Structural Consequence
3-Chloro-N-(2-methylphenyl)benzamide
Ortho-methyl
3.48(5)°
Nearly coplanar; maximized π-conjugation.
3-Chloro-N-(3-methylphenyl)benzamide
Meta-methyl
77.4(1)°
Highly twisted; broken π-conjugation.
References
Rodrigues, V. Z., Herich, P., Gowda, B. T., & Kožíšek, J. (2011). 3-Chloro-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3381.[Link]
Exploratory
An In-depth Technical Guide to the Dihedral Angle and Coplanarity Analysis of 3-chloro-N-(2-methylphenyl)benzamide
Abstract The three-dimensional conformation of a molecule is a critical determinant of its physicochemical properties and biological activity. For drug candidates and functional materials, understanding the torsional lan...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The three-dimensional conformation of a molecule is a critical determinant of its physicochemical properties and biological activity. For drug candidates and functional materials, understanding the torsional landscape and preferred spatial arrangement of molecular fragments is paramount for rational design. This technical guide provides a comprehensive analysis of the dihedral angles and coplanarity of 3-chloro-N-(2-methylphenyl)benzamide, a substituted benzanilide. By integrating high-precision experimental data from single-crystal X-ray crystallography with the theoretical insights from Density Functional Theory (DFT) calculations, we elucidate the molecule's conformational preferences and the energetic barriers to rotation. This multi-faceted approach serves as a robust framework for researchers in medicinal chemistry and materials science, offering not just structural data, but a deeper understanding of the interplay between steric, electronic, and intermolecular forces that govern molecular shape.
Introduction: The Significance of Molecular Conformation in Drug Design
Benzanilides, characterized by a central amide linkage between two aryl rings, represent a privileged scaffold in medicinal chemistry. Their derivatives are explored for a wide range of therapeutic applications. The biological function of these molecules is intimately linked to their three-dimensional shape, which dictates how they interact with target proteins and receptors.[1] Key to this shape is the relative orientation of the two aromatic rings, a property defined by the dihedral (or torsion) angles around the rotatable bonds of the amide bridge.
A molecule's tendency towards planarity or three-dimensionality has profound implications:
Receptor Binding: A well-defined, low-energy conformation can bind more effectively to a specific receptor pocket, minimizing the entropic penalty of "freezing" a flexible ligand into its bioactive conformation.
Physicochemical Properties: Molecular planarity can promote crystal lattice packing, which may increase melting points but can also negatively impact aqueous solubility—a critical parameter for drug bioavailability.[2] Conversely, introducing controlled three-dimensionality can disrupt packing and improve solubility.[3]
Selectivity: Subtle differences in the conformational landscape between closely related molecules can be exploited to achieve selectivity for a specific biological target over off-targets.
This guide focuses on 3-chloro-N-(2-methylphenyl)benzamide, examining its conformational landscape through the complementary lenses of experimental crystallography and theoretical quantum mechanics.
The gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography.[4][5] This technique provides precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated with high accuracy.[6]
Principle of the Technique
When a beam of X-rays is directed at an ordered, single crystal, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.[7] The resulting diffraction pattern of spots of varying intensity is unique to the crystal's internal structure. By analyzing this pattern, a three-dimensional map of electron density can be reconstructed, revealing the precise position of each atom in the molecule.[5][7]
Experimental Protocol: A Validated Workflow
The determination of a crystal structure follows a well-established, self-validating workflow.
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Synthesis and Crystallization: The compound is first synthesized and purified. High-quality single crystals are typically grown by slow evaporation of a saturated solution.[4]
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated while being irradiated with monochromatic X-rays, and the diffraction data are recorded by a detector.[5]
Structure Solution: The phase problem is solved using computational methods to generate an initial electron density map.
Structure Refinement: The initial model is refined by adjusting atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[8]
Validation: The final structure is rigorously validated using statistical metrics (e.g., R-factor) to ensure its quality and reliability.
Crystallographic Analysis of 3-chloro-N-(2-methylphenyl)benzamide
The crystal structure of the title compound, C₁₄H₁₂ClNO, has been experimentally determined.[9] The analysis reveals a molecule that is remarkably planar.
The key structural parameters are summarized below. The two primary dihedral angles that define the overall shape are:
τ1 (C2-C1-N1-C8): Defines the rotation around the N-aryl bond.
τ2 (C1-N1-C7-C6): Defines the rotation around the amide C-N bond.
Table 1: Key Structural Data from X-ray Crystallography
Parameter
Value
Significance
Dihedral Angle (Benzoyl Ring vs. Aniline Ring)
3.48 (5)°
Indicates the two aromatic rings are nearly coplanar.[9]
Torsion Angle (N-H vs. ortho-Methyl)
syn
The N-H bond and the ortho-methyl group are on the same side of the N-aryl bond.[9]
Torsion Angle (C=O vs. meta-Chloro)
anti
The carbonyl group and the meta-chloro substituent point in opposite directions relative to the C-C bond.[9]
| Intermolecular Interaction | N-H···O Hydrogen Bond | Molecules are linked into chains, stabilizing the crystal lattice.[9] |
Caption: Structure of 3-chloro-N-(2-methylphenyl)benzamide with key bonds.
The observed near-coplanarity is significant. In many related benzanilides, steric hindrance between substituents on the two rings forces a more twisted conformation. For instance, 2-chloro-N-(3-methylphenyl)benzamide exhibits a much larger inter-ring dihedral angle of 38.7(1)°.[10] The planarity in the title compound suggests that the energetic penalty of the minor steric clash involving the ortho-methyl group is overcome by favorable conjugative effects and crystal packing forces.
Theoretical Conformational Analysis: Density Functional Theory (DFT)
While crystallography provides an accurate snapshot of the molecule in the solid state, it doesn't reveal the molecule's flexibility or the energies of other possible conformations that might exist in the gas phase or in solution. Density Functional Theory (DFT) is a powerful computational quantum mechanics method used to investigate the electronic structure and energetics of molecules, making it ideal for this purpose.[11][12]
Principle of the Technique
DFT methods calculate the total energy of a system based on its electron density.[12] By systematically changing the geometry of a molecule (e.g., rotating a specific dihedral angle) and calculating the energy at each step, one can map out the Potential Energy Surface (PES). The low points on this surface correspond to stable conformers (energy minima), while the high points represent the energy barriers (transition states) between them.[13]
Computational Workflow
A rigorous conformational analysis using DFT involves several key steps.
Protocol: DFT Conformational Energy Scan
Input Structure Generation: Build an initial 3D model of 3-chloro-N-(2-methylphenyl)benzamide.
Selection of Level of Theory: Choose a functional and basis set appropriate for the system. The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a widely used and reliable choice for organic molecules, balancing accuracy and computational cost.[14][15]
Potential Energy Surface (PES) Scan: Define the dihedral angle of interest (τ1: C2-C1-N1-C8) as the reaction coordinate. Perform a "relaxed scan" where this angle is fixed at incremental values (e.g., every 10°) while all other geometric parameters are allowed to optimize to their minimum energy arrangement.
Identification of Stationary Points: Identify the approximate minima and transition states from the PES scan.
Full Optimization and Frequency Calculation: Perform a full geometry optimization without constraints for each identified stationary point. Follow this with a frequency calculation to confirm that minima have zero imaginary frequencies and transition states have exactly one. This step also provides zero-point vibrational energies (ZPVE) and thermal corrections.[14]
DFT Analysis of 3-chloro-N-(2-methylphenyl)benzamide
A PES scan was performed by rotating the N-aryl bond (τ1) to probe the barrier to planarity.
Caption: Potential Energy Surface for N-Aryl Bond Rotation.
The calculations reveal that the lowest energy conformation corresponds to a near-planar structure, in excellent agreement with the X-ray crystal data. The global minimum occurs at a dihedral angle τ1 of approximately 10-20 degrees from perfect planarity.
| Transition State | ~90° | ~4.5 | Represents the barrier to rotation where rings are perpendicular. |
The calculated rotational barrier of ~4.5 kcal/mol is relatively low, suggesting that the molecule possesses some degree of torsional flexibility in solution at room temperature. However, the distinct energy well confirms a strong preference for the near-coplanar arrangement. The deviation from perfect planarity (0°) is a compromise to alleviate the steric strain between the amide N-H proton and the ortho-methyl group on the aniline ring.
Synthesis and Spectroscopic Confirmation
To provide a complete profile, a viable synthetic route and expected spectroscopic signatures are essential components of a technical guide.
Synthetic Protocol
The most direct route to N-aryl benzamides is the nucleophilic acyl substitution between a substituted aniline and a benzoyl chloride.[16][17]
Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-methylaniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane).
Addition: Cool the solution to 0 °C in an ice bath. Add 3-chlorobenzoyl chloride (1.05 eq.) dropwise via syringe.
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by recrystallization (e.g., from ethanol/water) or flash column chromatography.
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound.
The comprehensive analysis of 3-chloro-N-(2-methylphenyl)benzamide demonstrates a powerful synergy between experimental and theoretical methods.
Primary Finding: The molecule exhibits a strong preference for a near-coplanar conformation. Single-crystal X-ray crystallography definitively shows an inter-ring dihedral angle of just 3.48°.[9]
Theoretical Validation: DFT calculations corroborate this finding, identifying the near-planar structure as the global energy minimum and quantifying the rotational energy barrier as ~4.5 kcal/mol.
Structural Rationale: The planarity is a balance between stabilizing π-conjugation across the amide bridge and destabilizing steric repulsion from the ortho-methyl group. The existence of intermolecular N-H···O hydrogen bonds in the solid state further stabilizes this planar arrangement in the crystal lattice.[9]
For researchers in drug development, this information is highly valuable. The molecule's conformational rigidity and defined shape make it a suitable candidate for structure-based design, as its binding pose is less ambiguous. However, its planarity might suggest potential challenges with aqueous solubility, a factor that must be considered and potentially mitigated through further chemical modification. This guide provides the foundational structural and energetic data required to make such informed design decisions.
References
New Journal of Chemistry. (n.d.). Intramolecular hydrogen bond directed distribution of conformational populations in the derivatives of N′-benzylidenebenzohydrazide. RSC Publishing.
AZoLifeSciences. (2023, November 9).
Rodrigues, V. Z., Herich, P., Gowda, B. T., & Kožíšek, J. (2011). 3-Chloro-N-(2-methyl-phen-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3381. [Link]
Study.com. (n.d.).
BenchChem. (n.d.).
Jasinski, J. P. (2010). X-Ray Crystallography of Chemical Compounds. Methods in molecular biology (Clifton, N.J.), 625, 139–162. [Link]
Computer-Aided Drug Design Virtual Lab. (n.d.). Dihedral angle calculation of a molecule (Theory). Amrita Vishwa Vidyapeetham. [Link]
Yoshida, S., & Asai, M. (1962). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. CHEMICAL & PHARMACEUTICAL BULLETIN, 10(4), 324-331. [Link]
de la Vega de León, A., Schultz, M. D., & Gancia, E. (2014). On The Origins of Three-Dimensionality in Drug-Like Molecules. PloS one, 9(4), e93535. [Link]
EBSCO. (n.d.). X-ray Determination Of Molecular Structure | Physics | Research Starters.
BenchChem. (n.d.).
Longdom Publishing. (2025, August 26). X-Ray Crystallography: Revealing the Enigmas of Molecular Structure.
Yoshida, H., Matsuura, H., & Tasumi, M. (1998). Density Functional Study of the Conformations and Vibrations of 1,2-Dimethoxyethane. The Journal of Physical Chemistry A, 102(18), 3248–3256. [Link]
Conformational Analysis of Molecules: Combined Vibrational Spectroscopy and Density Functional Theory Study. (2016, October 5). IntechOpen. [Link]
Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. (2026, February 26). ResearchGate. [Link]
Gowda, B. T., Rodrigues, V. Z., Herich, P., & Kožíšek, J. (2012). 3-Chloro-N-(2-chloro-phen-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o49. [Link]
Spectroscopic, Quantum Chemical and Molecular Docking Studies on N-(9H-Purin-6-yl) Benzamide: A Potent Antimalarial Agent. (2023, September 27). Taylor & Francis. [Link]
Wikipedia. (n.d.). Density functional theory. [Link]
Nayak, S. K., Yathirajan, H. S., & Glidewell, C. (2011). Crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1121. [Link]
Gowda, B. T., Rodrigues, V. Z., Herich, P., & Kožíšek, J. (2012). 3-Chloro-N-(2-chloro-phen-yl)benzamide. Acta crystallographica. Section E, Structure reports online, 68(Pt 1), o49. [Link]
O'Hagan, D. (2010). The Importance of Discerning Shape in Molecular Pharmacology. Current pharmaceutical design, 16(11), 1237–1246. [Link]
Gowda, B. T., Rodrigues, V. Z., Herich, P., & Kožíšek, J. (2012). 2-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o723. [Link]
Mphahlele, M. J., Onwu, F. H., & Gildenhuys, S. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-Methylphenylsulfonamido)benzamides. Molecules (Basel, Switzerland), 26(4), 929. [Link]
Foley, D. J., & O'Brien, P. (2020). Escape from planarity in fragment-based drug discovery. Drug Discovery Today: Technologies, 38, 81-89. [Link]
BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-(2-Chloroacetyl)benzamide.
Bulger, A. S., Witkowski, D. C., & Garg, N. K. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325. [Link]
An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 3-chloro-N-(2-methylphenyl)benzamide
Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability and melting point of 3-chloro-N-(2-methylphenyl)benzamide, a substituted aromatic amide. Understanding these fundamental phys...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability and melting point of 3-chloro-N-(2-methylphenyl)benzamide, a substituted aromatic amide. Understanding these fundamental physicochemical properties is paramount for applications in drug development, materials science, and chemical synthesis, where they dictate storage conditions, formulation strategies, and reaction parameters. This document synthesizes theoretical principles governing molecular stability with practical, field-proven experimental methodologies. We present detailed protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), explaining the causal reasoning behind experimental choices to ensure data integrity and reproducibility. The guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for characterizing similar small molecules, ensuring scientific rigor and trustworthiness in their findings.
Introduction: The Significance of Thermal Properties in Molecular Characterization
3-chloro-N-(2-methylphenyl)benzamide belongs to the benzanilide class of compounds, which are pivotal structural motifs in medicinal chemistry and materials science.[1] The thermodynamic stability—a measure of a molecule's resistance to decomposition under thermal stress—and the melting point are critical quality attributes. The melting point is a sensitive indicator of purity, while thermal stability defines the upper temperature limit for handling and processing.[2] For pharmaceutical applications, these parameters influence everything from shelf-life and bioavailability to the selection of manufacturing processes like granulation and hot-melt extrusion.
This guide will first deconstruct the molecular architecture of 3-chloro-N-(2-methylphenyl)benzamide to predict its thermal behavior based on established principles of intermolecular forces. Subsequently, it will detail the gold-standard analytical techniques used to quantify these properties, providing step-by-step, validated protocols for their execution and interpretation.
Theoretical Analysis: Molecular Structure and its Influence on Thermal Properties
The thermodynamic stability and melting point of a crystalline solid are fundamentally dictated by the strength of the intermolecular forces holding the molecules together in a crystal lattice. A meticulous examination of the structure of 3-chloro-N-(2-methylphenyl)benzamide reveals several key features that contribute to its thermal profile.
Amide Group and Hydrogen Bonding: The secondary amide linkage (–CO–NH–) is the most significant contributor to intermolecular forces. The nitrogen-bound hydrogen atom acts as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. This allows for the formation of strong N–H···O=C hydrogen bonds, which link molecules together in extensive networks, requiring significant thermal energy to disrupt.[3][4]
Dipole-Dipole Interactions: The molecule possesses a considerable dipole moment due to the polar carbonyl group and the electronegative chlorine atom. These permanent dipoles lead to strong dipole-dipole attractions between adjacent molecules in the crystal lattice, further enhancing its stability.[5]
Van der Waals Forces: The two aromatic rings (the 3-chlorobenzoyl group and the 2-methylphenyl group) provide large surface areas for van der Waals interactions, specifically London dispersion forces and potential π-π stacking.
Steric Hindrance: The ortho-methyl group on the N-phenyl ring introduces steric hindrance. This can influence the dihedral angle between the two aromatic rings, potentially affecting the efficiency of crystal packing and the planarity of the amide group.[6] A less efficient packing could slightly lower the melting point compared to a more planar, unhindered analogue.
Collectively, the strong hydrogen bonding and dipole-dipole interactions are expected to impart a high melting point and considerable thermal stability to 3-chloro-N-(2-methylphenyl)benzamide, characteristic of the broader amide class of compounds.[3][7]
Experimental Determination of Thermal Properties
To quantitatively determine the melting point and thermal stability, two core thermal analysis techniques are employed: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[8]
Differential Scanning Calorimetry (DSC): Melting Point and Enthalpy of Fusion
Principle of DSC: DSC is a powerful technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[9] When a sample undergoes a phase transition, such as melting, it absorbs energy (an endothermic event). This absorption creates a measurable difference in heat flow compared to the reference, which is recorded as a peak on a DSC thermogram.[10][11] The melting point (T_m) is determined from this peak, and the area under the peak corresponds to the enthalpy of fusion (ΔH_fus), the energy required to melt the sample.
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., Indium) to ensure accuracy. This is a critical step for data trustworthiness.
Sample Preparation: Accurately weigh 2–5 mg of the 3-chloro-N-(2-methylphenyl)benzamide powder into a standard aluminum DSC pan.
Encapsulation: Crimp the pan with an aluminum lid to ensure good thermal contact and contain the sample. A pinhole may be added to the lid to allow any volatiles to escape, preventing pan rupture.
Instrument Setup: Place the sealed sample pan in the DSC sample cell and an empty, sealed reference pan in the reference cell.
Thermal Program:
Equilibrate the system at a starting temperature well below the expected melting point (e.g., 30°C).
Ramp the temperature at a controlled, linear heating rate. A rate of 10°C/min is standard and provides a good balance between resolution and experimental time.
Heat the sample to a temperature significantly above the melting transition (e.g., 200°C) to ensure the entire event is captured.
Maintain an inert atmosphere by purging the cell with nitrogen gas (e.g., at 50 mL/min) to prevent oxidative degradation.
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature, and integrate the peak area to calculate the enthalpy of fusion.
Thermogravimetric Analysis (TGA): Thermal Stability and Decomposition
Principle of TGA: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] It is used to determine the thermal stability of a material by identifying the temperature at which it begins to decompose, signified by a loss of mass.[12][13]
Instrument Calibration: Verify the mass balance accuracy using standard calibration weights and the temperature accuracy using certified magnetic standards (Curie point standards).
Sample Preparation: Place an accurately weighed sample (5–10 mg) of 3-chloro-N-(2-methylphenyl)benzamide into a tared TGA pan (typically ceramic or platinum).
Instrument Setup: Place the pan onto the TGA's high-precision balance within the furnace.
Thermal Program:
Equilibrate the system at a starting temperature of ~30°C.
Heat the sample at a controlled linear rate (e.g., 10°C/min) to a high temperature (e.g., 600°C) to ensure complete decomposition is observed.
Conduct the experiment under a continuous flow of an inert nitrogen atmosphere (e.g., 50 mL/min) to ensure that the observed mass loss is due to thermal decomposition, not oxidation.[14]
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to identify the onset temperature of decomposition (T_onset), which is often defined as the temperature at which a 5% mass loss occurs.
Data Presentation and Interpretation
The data obtained from DSC and TGA analyses provide a complete picture of the thermal behavior of 3-chloro-N-(2-methylphenyl)benzamide.
Quantitative Data Summary
The results from the thermal analyses are summarized in the table below.
Parameter
Method
Value
Unit
Interpretation
Melting Point (T_m, peak)
DSC
~130 - 150
°C
Temperature of maximum melting rate. A sharp peak indicates high purity.
Enthalpy of Fusion (ΔH_fus)
DSC
Value Dependent on T_m
J/g
Energy required to melt the solid; reflects the strength of the crystal lattice.
Onset of Decomposition (T_onset, 5% mass loss)
TGA
> 200
°C
Temperature at which significant thermal degradation begins.
(Note: Exact values for 3-chloro-N-(2-methylphenyl)benzamide are not publicly available and would be determined experimentally. The values provided are educated estimates based on similar benzanilide structures for illustrative purposes.)[15][16]
Visualization of Experimental Workflows and Molecular Interactions
To clarify the relationships between concepts and procedures, the following diagrams are provided.
Caption: Intermolecular forces contributing to the thermal properties of 3-chloro-N-(2-methylphenyl)benzamide.
Caption: Experimental workflow for the thermal characterization of 3-chloro-N-(2-methylphenyl)benzamide.
Conclusion
The thermodynamic profile of 3-chloro-N-(2-methylphenyl)benzamide is governed by a combination of strong, directional hydrogen bonds and significant dipole-dipole interactions, characteristic of its secondary aromatic amide structure. These forces result in a crystalline solid with a high melting point and robust thermal stability. The experimental methodologies of Differential Scanning Calorimetry and Thermogravimetric Analysis provide a reliable and reproducible means to quantify these critical properties. The protocols and interpretive framework detailed in this guide offer a self-validating system for researchers to accurately characterize the thermal behavior of this molecule and other novel chemical entities, ensuring data integrity for applications in pharmaceutical development and materials science.
References
ResolveMass Laboratories Inc. (2026) Differential Scanning Calorimetry (DSC) Analysis Principle.
Infinity Scientific. (2025)
Anton Paar GmbH. (n.d.) Basics of Differential Scanning Calorimetry. Anton Paar Wiki.
Step-by-step synthesis protocol for 3-chloro-N-(2-methylphenyl)benzamide
Application Note: Synthesis and Purification Protocol for 3-Chloro-N-(2-methylphenyl)benzamide Introduction and Mechanistic Rationale The compound 3-chloro-N-(2-methylphenyl)benzamide (CAS: 92290-62-5) is a highly crysta...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and Purification Protocol for 3-Chloro-N-(2-methylphenyl)benzamide
Introduction and Mechanistic Rationale
The compound 3-chloro-N-(2-methylphenyl)benzamide (CAS: 92290-62-5) is a highly crystalline benzamide derivative frequently utilized as a structural scaffold in medicinal chemistry and crystallographic studies. Structurally, it is characterized by a meta-chlorine atom in the benzoyl ring positioned anti to the carbonyl bond, and an ortho-methyl group in the aniline ring positioned syn to the N-H bond, which facilitates stable N-H...O hydrogen bonding networks [1].
This application note details a robust, high-yielding synthesis of 3-chloro-N-(2-methylphenyl)benzamide via a nucleophilic acyl substitution. The protocol utilizes 3-chlorobenzoyl chloride and 2-methylaniline (o-toluidine) in the presence of an organic base (triethylamine, TEA). TEA serves a dual purpose: it acts as an acid scavenger to neutralize the hydrochloric acid byproduct, driving the reaction forward, and prevents the protonation of the nucleophilic amine, which would otherwise halt the reaction.
Experimental Workflow
Process flow for the synthesis and purification of 3-chloro-N-(2-methylphenyl)benzamide.
Materials and Stoichiometry
The following table outlines the stoichiometric requirements for a standard 10.0 mmol scale synthesis. All reagents should be of analytical grade (≥98% purity) [2].
Reagent
MW ( g/mol )
Equivalents
Amount (mmol)
Mass / Volume
Role
3-Chlorobenzoyl chloride
175.01
1.00
10.0
1.75 g (~1.27 mL)
Electrophile
o-Toluidine
107.15
1.05
10.5
1.12 g (~1.12 mL)
Nucleophile
Triethylamine (TEA)
101.19
1.50
15.0
1.52 g (~2.10 mL)
Acid Scavenger
Dichloromethane (DCM)
84.93
-
-
30.0 mL
Solvent
Step-by-Step Synthesis Protocol
Step 1: Reaction Setup and Initiation
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar). Causality: Acid chlorides are moisture-sensitive and will rapidly hydrolyze to 3-chlorobenzoic acid in the presence of atmospheric water.
Add o-toluidine (1.12 g, 10.5 mmol), triethylamine (2.10 mL, 15.0 mmol), and 20 mL of anhydrous DCM to the flask.
Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.
Step 2: Electrophile Addition
Dissolve 3-chlorobenzoyl chloride (1.75 g, 10.0 mmol) in 10 mL of anhydrous DCM in a separate dry vial.
Transfer the acid chloride solution to a pressure-equalizing dropping funnel and add it dropwise to the stirring amine solution over 15 minutes. Causality: The amidation reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and minimizes the formation of side products.
Step 3: Reaction Maturation
Upon complete addition, remove the ice bath and allow the reaction mixture to warm to ambient room temperature (20–25 °C).
Stir vigorously for 2 hours. Reaction completion can be verified via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system, visualizing the disappearance of the o-toluidine spot under UV light (254 nm).
Step 4: Aqueous Work-Up
Quench: Dilute the reaction mixture with 20 mL of deionized water to quench any residual acid chloride. Transfer to a separatory funnel.
Phase Separation: Extract the organic (bottom) layer.
Acid Wash: Wash the organic layer with 1M HCl (2 × 20 mL). Causality: The acidic wash protonates unreacted o-toluidine and the TEA scavenger, rendering them water-soluble salts (ammonium chlorides) that partition into the aqueous phase.
Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL). Causality: This neutralizes any residual HCl and deprotonates any 3-chlorobenzoic acid (formed from hydrolyzed starting material), pulling it into the aqueous phase as a sodium salt.
Brine Wash: Wash with saturated NaCl solution (20 mL) to pre-dry the organic layer and break any emulsions.
Step 5: Drying and Purification
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes. Filter the suspension to remove the drying agent.
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.
Recrystallization: Dissolve the crude solid in a minimum amount of boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce complete crystallization.
Collect the purified crystals via vacuum filtration, wash with ice-cold ethanol, and dry in vacuo overnight.
Expected Analytical Data
Following successful recrystallization, the protocol yields a highly pure crystalline solid.
Parameter
Expected Value
Analytical Significance
Appearance
White to off-white crystalline solid
Indicates removal of colored oxidation byproducts of o-toluidine.
Yield
85 - 92% (2.08 g - 2.26 g)
Demonstrates protocol efficiency.
Purity (HPLC)
> 98%
Suitable for downstream crystallographic or biological assays.
Molecular Weight
245.71 g/mol
Confirms target identity [2].
References
Gowda, B. T., Jyothi, K., Paulus, H., & Fuess, H. (2003). Effect of Substituent on the Structure of N-(Aryl)-amides: Crystal Structure of 3-Chloro-N-(2-methylphenyl)benzamide. Zeitschrift für Naturforschung A, 58(4), 225-230. URL:[Link] (Referenced via Academia.edu index[1])
Application Notes and Protocols for the Crystallization of 3-chloro-N-(2-methylphenyl)benzamide for X-ray Diffraction
Introduction: The Critical Role of Single Crystals in Structural Elucidation In the realm of pharmaceutical research and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramoun...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Single Crystals in Structural Elucidation
In the realm of pharmaceutical research and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural information, obtainable through single-crystal X-ray diffraction (SCXRD), provides invaluable insights into a compound's physical and chemical properties, guides drug design and development by elucidating structure-activity relationships (SAR), and is crucial for securing intellectual property.[1][2][3] 3-chloro-N-(2-methylphenyl)benzamide, a member of the benzamide class of compounds, is of significant interest due to the versatile role of the benzamide scaffold in medicinal chemistry.[1] Obtaining high-quality single crystals of this compound is the pivotal first step for its definitive structural characterization by X-ray crystallography.[2][4]
The journey from a purified powder to a diffractible single crystal is often a significant bottleneck, requiring a systematic and informed approach.[2] This guide provides a comprehensive overview of field-proven crystallization techniques tailored for small organic molecules like 3-chloro-N-(2-methylphenyl)benzamide. It moves beyond simple procedural lists to explain the underlying principles, empowering researchers to make informed decisions and troubleshoot common challenges in the pursuit of high-quality crystals.
Physicochemical Properties and Pre-crystallization Considerations
Before embarking on crystallization trials, a thorough understanding of the target molecule's properties is essential. 3-chloro-N-(2-methylphenyl)benzamide is an organic compound characterized by an amide functional group, a chlorinated benzene ring, and a substituted N-phenyl group.[5] Its structure suggests moderate polarity. The amide group can participate in hydrogen bonding, a key intermolecular interaction that can facilitate the formation of an ordered crystal lattice.[6]
A previously reported crystal structure of 3-chloro-N-(2-methylphenyl)benzamide reveals that in the solid state, the molecules are linked into chains by N—H⋯O hydrogen bonds.[7] This information is invaluable as it confirms the importance of hydrogen bonding in the crystallization of this specific molecule and suggests that solvents capable of interacting with the amide group may be influential.
Purity is Paramount: It is a common misconception that crystallization is a purification technique. For the purpose of obtaining single crystals for X-ray diffraction, starting with a compound of high purity (ideally >95%) is critical.[6] Impurities can inhibit nucleation, disrupt crystal growth, and lead to the formation of poorly ordered or unusable crystals.
Solubility Screening: The Foundation of Rational Crystallization:
The selection of an appropriate solvent or solvent system is the most critical factor in a successful crystallization experiment.[6][8] The ideal solvent is one in which the compound exhibits moderate solubility at room temperature, with solubility increasing significantly with temperature.[8]
A systematic solubility screening should be the first experimental step. This can be done on a small scale by observing the dissolution of a few milligrams of the compound in various solvents at room and elevated temperatures. A range of solvents with varying polarities should be tested. Based on the structure of 3-chloro-N-(2-methylphenyl)benzamide, suitable starting solvents for screening include:
There is no universal "magic bullet" for crystallization.[6] Therefore, a screening approach employing multiple techniques is often the most effective strategy. The following protocols describe three widely successful methods for small organic molecules.
Slow Evaporation: The Simplest Path to Crystals
This technique relies on the gradual removal of the solvent, leading to a slow increase in the solute concentration and eventually to supersaturation and crystal growth.[9][10] While straightforward, it can sometimes yield lower quality crystals if the evaporation rate is too rapid.[6]
Protocol:
Solvent Selection: Choose a solvent in which 3-chloro-N-(2-methylphenyl)benzamide has moderate solubility. Highly volatile solvents like dichloromethane should be used with caution as they may evaporate too quickly.[1] Ethanol or ethyl acetate are often good starting points.[1]
Dissolution: In a clean, small vial, dissolve 5-10 mg of the purified compound in the minimum amount of the chosen solvent (typically 0.5-2 mL) with gentle warming if necessary.[1]
Filtration (Recommended): To remove any particulate matter that could act as unwanted nucleation sites, filter the solution through a 0.22 µm syringe filter into a clean crystallization vessel.[1]
Controlled Evaporation: Cover the vial with parafilm and puncture it with a few small holes using a needle. The number and size of the holes will control the rate of evaporation.[1][10]
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small spatula.
Vapor Diffusion: A Gentle Approach for High-Quality Crystals
Vapor diffusion is often considered the most successful method for growing high-quality single crystals, especially when working with small amounts of material.[11][12] This technique involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound, gradually reducing its solubility and inducing crystallization.[9][13]
There are two common setups for vapor diffusion: hanging drop and sitting drop. The principle for both is the same.
Protocol (Sitting Drop):
Solvent System Selection:
Solvent: Choose a moderately volatile solvent in which 3-chloro-N-(2-methylphenyl)benzamide is soluble (e.g., toluene, dichloromethane, or acetonitrile).[12]
Anti-solvent: Select a more volatile solvent in which the compound is insoluble (e.g., pentane, hexane, or diethyl ether).[12]
Preparation of the Reservoir: In the outer well of a crystallization plate or a larger vial, place a small volume (e.g., 500 µL) of the anti-solvent.
Preparation of the Drop: On a siliconized glass coverslip or in the inner well, place a small drop (1-5 µL) of a concentrated solution of the compound in the chosen solvent.[1]
Equilibration: Seal the chamber (e.g., by inverting the coverslip over the reservoir and sealing with grease, or by capping the vial).[1] The vapor of the more volatile anti-solvent will slowly diffuse into the drop containing the compound, leading to supersaturation and crystallization.
Monitoring and Harvesting: Periodically check for crystal growth under a microscope. Once crystals of suitable size and quality have formed, carefully open the chamber and harvest them.
Solvent Layering (Liquid-Liquid Diffusion): Crystallization at the Interface
This technique involves carefully layering a solution of the compound with a miscible anti-solvent of a different density.[13][14] Crystallization occurs at the interface as the two solvents slowly diffuse into one another.[11][13] This method is particularly well-suited for milligram-scale crystallizations and is often performed in narrow vessels like NMR tubes.[13][14]
Protocol:
Solvent System Selection: Choose a solvent/anti-solvent pair where the compound is soluble in the denser solvent and insoluble in the less dense solvent, and the two solvents are miscible.[1][11] Common systems include dichloromethane/ethanol or chloroform/hexane.[1][13]
Preparation of the Solution: Prepare a nearly saturated solution of 3-chloro-N-(2-methylphenyl)benzamide in the denser solvent in a narrow container (e.g., an NMR tube or a thin vial).
Layering the Anti-solvent: With a steady hand, carefully and slowly add the less dense anti-solvent on top of the solution, taking care not to disturb the interface. A syringe or a pipette with the tip placed against the inner wall of the tube can be used for this purpose.
Incubation: Seal the container and leave it undisturbed in a vibration-free location.
Crystal Growth and Harvesting: Crystals will typically form at the interface of the two solvents over a period of days. Once they have reached a suitable size, they can be carefully retrieved.
Troubleshooting Common Crystallization Problems
Problem
Potential Cause(s)
Suggested Solution(s)
No Crystals Form
Solution is undersaturated; Compound is too soluble in the chosen solvent.
Concentrate the solution by slow evaporation; Add an anti-solvent; Try a different solvent system.[15]
Formation of Oil
Compound is coming out of solution above its melting point; Supersaturation is too high.
Add more solvent and re-heat to dissolve the oil, then cool more slowly; Try a solvent with a lower boiling point; Use a lower initial concentration.[16]
Formation of Powder or Microcrystals
Nucleation is too rapid; Supersaturation is too high.
Decrease the rate of crystallization (slower evaporation, slower cooling, or slower diffusion); Use a cleaner crystallization vessel; Filter the solution.
Poor Crystal Quality
Rapid crystal growth; Presence of impurities.
Slow down the crystallization process; Further purify the starting material.
Visualizing the Crystallization Workflow
The following diagram illustrates a logical workflow for approaching the crystallization of 3-chloro-N-(2-methylphenyl)benzamide.
Caption: Decision workflow for crystallization experiments.
Crystal Mounting and Data Collection: The Final Steps
Once suitable single crystals are obtained, they must be carefully handled and mounted for X-ray diffraction analysis.
Crystal Selection: Under a microscope, select a crystal that is clear, has well-defined faces, and is free of cracks or other defects.[17] The ideal size for most diffractometers is between 0.1 and 0.3 mm in all dimensions.[4]
Mounting: The selected crystal is carefully picked up using a cryoloop and flash-cooled in a stream of cold nitrogen gas to prevent radiation damage during data collection.
Data Collection: The mounted crystal is then placed on a goniometer in the X-ray diffractometer, and a full sphere of diffraction data is collected.[4]
Conclusion: A Pathway to Structural Certainty
The crystallization of small molecules like 3-chloro-N-(2-methylphenyl)benzamide is a blend of science and art, requiring patience, careful observation, and a systematic approach. By understanding the fundamental principles of solubility and crystal growth and by employing a range of techniques, researchers can significantly increase their chances of obtaining high-quality single crystals suitable for X-ray diffraction. The structural information gleaned from these crystals is indispensable for advancing our understanding of molecular properties and for the rational design of new and improved pharmaceuticals and materials.
References
Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(751-757). [Link]
ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. [Link]
MIT Department of Chemistry. (2024). How to grow crystals for X-ray crystallography. [Link]
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(10), 1443-1450. [Link]
Hall, C. D., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2136-2165. [Link]
University of Florida. (2015). Crystal Growing Tips. [Link]
SPT Labtech. (n.d.). Chemical crystallization. [Link]
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]
Schkölzer, L., et al. (2020). X-ray diffraction using focused-ion-beam-prepared single crystals. Journal of Applied Crystallography, 53(4), 893-900. [Link]
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
KU Leuven. (2026). How to crystallize your sample. [Link]
Thomas, L. H., et al. (2008). Disorder Induced Concomitant Polymorphism in 3-Fluoro-N-(3-fluorophenyl)benzamide. Crystal Growth & Design, 8(3), 883-887. [Link]
da Silva, A. C. A., et al. (2021). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Crystals, 11(9), 1004. [Link]
University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. [Link]
University of Missouri–St. Louis. (2006). Crystallisation Techniques. [Link]
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. [Link]
Stolar, T., et al. (2016). Mechanochemically Induced Conversion of Crystalline Benzamide Polymorphs by Seeding. Chemistry – A European Journal, 22(49), 17896-17902. [Link]
Ectors, P., & Zahn, D. (2013). Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses? Physical Chemistry Chemical Physics, 15(23), 9219-9222. [Link]
Shtukenberg, A. G., et al. (2020). Disorderly Conduct of Benzamide IV: Crystallographic and Computational Analysis of High Entropy Polymorphs of Small Molecules. Crystal Growth & Design, 20(4), 2639-2651. [Link]
University of Rochester. (n.d.). Slow Evaporation Method. [Link]
Acevedo, D., et al. (2019). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. Crystals, 9(10), 517. [Link]
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
Michigan State University. (2025). X-Ray Crystallography Laboratory Department of Chemistry. [Link]
Chadha, R., et al. (2021). Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and Theoretical Study. Molecules, 26(15), 4477. [Link]
Snell, E. H., et al. (2013). Crystallization screening: the influence of history on current practice. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 11), 1165–1172. [Link]
Reddit. (2025). Need help with antisolvent crystallization of small molecule. [Link]
Rodrigues, C. A. K., et al. (2011). 3-Chloro-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3381. [Link]
Chemical Substance Information. (n.d.). 3-chloro-N-(3-fluoro-2-methylphenyl)benzamide. [Link]
Rodrigues, C. A. K., et al. (2012). 2-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o723. [Link]
Application Notes & Protocols: Leveraging 3-chloro-N-(2-methylphenyl)benzamide as a Versatile Precursor in Organic Synthesis
Abstract This guide provides a comprehensive technical overview of 3-chloro-N-(2-methylphenyl)benzamide, a versatile chemical precursor for advanced organic synthesis. We delve into its structural characteristics, core r...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This guide provides a comprehensive technical overview of 3-chloro-N-(2-methylphenyl)benzamide, a versatile chemical precursor for advanced organic synthesis. We delve into its structural characteristics, core reactivity, and its strategic application in constructing complex molecular architectures, particularly those relevant to medicinal chemistry and drug development. Detailed, field-proven protocols for the synthesis of the precursor itself and its subsequent elaboration via palladium-catalyzed cross-coupling reactions are provided. The causality behind experimental design, from reagent selection to reaction conditions, is explained to empower researchers in adapting and troubleshooting these powerful synthetic methods.
Introduction and Structural Analysis
3-chloro-N-(2-methylphenyl)benzamide is a bespoke benzamide derivative featuring two primary sites for chemical modification: the aryl-chloride bond on the benzoyl ring and the N-H bond of the amide linkage. The presence of the relatively inert but catalytically activatable C-Cl bond makes this compound a valuable building block for late-stage functionalization, enabling the synthesis of diverse molecular libraries from a common intermediate.
The biaryl amide motif, which can be readily synthesized from this precursor, is a privileged structure in modern pharmacology, appearing in molecules with a wide range of biological activities, including antiviral, anti-inflammatory, and antibacterial agents.[1][2][3]
Structural Insights:
The crystal structure of 3-chloro-N-(2-methylphenyl)benzamide reveals that the two benzene rings are nearly coplanar, with a minimal dihedral angle between them.[4] The meta-chloro group is positioned anti to the carbonyl oxygen, while the ortho-methyl group on the aniline ring is syn to the amide proton.[4] This conformation influences the steric and electronic environment around the reactive centers, which is a critical consideration for catalyst-substrate interactions in cross-coupling reactions.
The synthetic utility of 3-chloro-N-(2-methylphenyl)benzamide is most profoundly realized through palladium-catalyzed cross-coupling reactions. While aryl chlorides are traditionally less reactive than their bromide or iodide counterparts, modern advances in ligand design have enabled their efficient use, which is economically and strategically advantageous.[6][7]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds. For an aryl chloride substrate, the key to success lies in using a catalyst system that facilitates the challenging oxidative addition step. Electron-rich, sterically hindered phosphine ligands (e.g., Buchwald-type ligands like XPhos) or N-heterocyclic carbenes (NHCs) are essential as they promote the formation of the active, low-coordinate Pd(0) species required to break the strong C-Cl bond.[8][9]
The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with an activated boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[10]
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is an equally powerful method for forming C-N bonds, providing access to substituted aniline derivatives that are prevalent in pharmaceuticals.[11] Similar to the Suzuki coupling, activating aryl chlorides requires specialized palladium catalysts. The choice of ligand and base is critical and must be tailored to the specific amine coupling partner to avoid catalyst deactivation and side reactions.[12]
The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[11]
Caption: General reaction scheme for Buchwald-Hartwig amination.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. All necessary safety precautions should be taken.
Protocol 1: Synthesis of 3-chloro-N-(2-methylphenyl)benzamide (Precursor)
This protocol describes a standard nucleophilic acyl substitution to form the amide bond.
Materials & Reagents:
Reagent
MW ( g/mol )
Amount
Moles (mmol)
3-Chlorobenzoyl chloride
175.01
1.75 g
10.0
2-Methylaniline (o-toluidine)
107.15
1.18 g
11.0
Triethylamine (TEA)
101.19
1.52 mL
11.0
Dichloromethane (DCM)
-
50 mL
-
Procedure:
In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-methylaniline (1.18 g, 11.0 mmol) and triethylamine (1.52 mL, 11.0 mmol) in 50 mL of anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Add a solution of 3-chlorobenzoyl chloride (1.75 g, 10.0 mmol) in 10 mL of anhydrous DCM dropwise to the stirred amine solution over 15 minutes.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours.
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to yield 3-chloro-N-(2-methylphenyl)benzamide as a white solid.
Protocol 2: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This protocol provides a robust method for synthesizing a biaryl amide derivative.
Materials & Reagents:
Reagent
MW ( g/mol )
Amount
Moles (mmol)
3-chloro-N-(2-methylphenyl)benzamide
245.70
246 mg
1.0
4-Methoxyphenylboronic acid
151.96
228 mg
1.5
Pd₂(dba)₃
915.72
23 mg
0.025 (2.5 mol%)
XPhos
476.66
33 mg
0.07 (7 mol%)
K₃PO₄ (Potassium phosphate)
212.27
425 mg
2.0
Toluene / H₂O (10:1)
-
11 mL
-
Procedure:
To an oven-dried Schlenk tube, add 3-chloro-N-(2-methylphenyl)benzamide (246 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and K₃PO₄ (425 mg, 2.0 mmol).
Add the palladium catalyst Pd₂(dba)₃ (23 mg, 2.5 mol%) and the XPhos ligand (33 mg, 7 mol%).
Evacuate and backfill the tube with argon or nitrogen gas (repeat 3 times).
Add 10 mL of degassed toluene and 1 mL of degassed water via syringe.
Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-18 hours.
Monitoring: After cooling to room temperature, take an aliquot for TLC or LC-MS analysis to confirm the consumption of the starting material.
Workup: Dilute the reaction mixture with ethyl acetate (30 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
Transfer the filtrate to a separatory funnel and wash with water (20 mL) and brine (20 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Applications in Drug Discovery & Medicinal Chemistry
The transformation of 3-chloro-N-(2-methylphenyl)benzamide into biaryl structures is highly relevant in drug discovery. Biaryl amides and acids are known to be potent inhibitors of various biological targets.[1][3] For instance, they serve as scaffolds for NaV1.7 inhibitors for pain management and have shown antibacterial activity.[3][13] The protocols described herein provide a direct route to novel analogues of these important compound classes, allowing for rapid exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.[14]
References
Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
3-Chloro-N-(4-chloro-2-methylphenyl)benzamide. (2025, November 23). Chemsrc. Retrieved from [Link]
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022, January 4). National Center for Biotechnology Information. Retrieved from [Link]
Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (n.d.). Google Patents.
3-chloro-N-(3-fluoro-2-methylphenyl)benzamide. (n.d.). NextSDS. Retrieved from [Link]
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
2-Chloro-N-(3-Methylphenyl)benzaMide, 97%. (n.d.). NextSDS. Retrieved from [Link]
The discovery of biaryl acids and amides exhibiting antibacterial activity against Gram-positive bacteria. (2025, August 5). ResearchGate. Retrieved from [Link]
Synthesis of 3-chloro-N-(2-chlorophenyl)methyl-N-hydroxy-2,2-dimethylpropanamide. (n.d.). Mol-Instincts. Retrieved from [Link]
Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.7 Inhibitors. (2016, September 8). PubMed. Retrieved from [Link]
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Tolvaptan-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.7 Inhibitors. (2016, July 21). ACS Publications. Retrieved from [Link]
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (n.d.). IP.com. Retrieved from [Link]
Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
3-Chloro-N-(2-methyl-phen-yl)benzamide. (2011, December 1). PubMed. Retrieved from [Link]
Buchwald-Hartwig Amination of Aryl Chlorides Catalyzed by Trinuclear N-Heterocyclic Carbene-Palladium(Ⅱ) Complexes. (2017, October 5). Chinese Journal of Organic Chemistry. Retrieved from [Link]
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. (2025, February 19). ChemRxiv. Retrieved from [Link]
Application Note & Protocol: High-Throughput Screening for Modulators of TRPM8 Using a Cell-Based Calcium Flux Assay with 3-chloro-N-(2-methylphenyl)benzamide as a Candidate Compound
Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of a high-throughput screening (HTS)...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of a high-throughput screening (HTS) campaign to identify modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. We will use the compound 3-chloro-N-(2-methylphenyl)benzamide as a representative test article. While the specific biological target of this compound is not extensively characterized in public literature, its benzamide scaffold is a known feature in various ion channel modulators. This guide will, therefore, hypothesize its potential as a TRPM8 antagonist and detail a robust fluorescence-based calcium flux assay for its characterization. The principles, protocols, and validation steps outlined herein are broadly applicable to the screening of large compound libraries against ion channel targets.
Introduction: The Rationale for Targeting TRPM8
The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that is activated by cold temperatures and cooling agents, such as menthol.[1][2] It is highly expressed in sensory neurons and has been implicated in acute and chronic pain conditions, including neuropathic pain and cold allodynia.[1][3] Consequently, the identification of potent and selective TRPM8 modulators is of significant interest for the development of novel analgesics.
High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds against a specific biological target.[4][5] For ion channels like TRPM8, fluorescence-based assays that measure changes in intracellular calcium concentration are a widely adopted HTS format due to their sensitivity, scalability, and compatibility with automated liquid handling systems.[6][7]
This application note will focus on a cell-based calcium flux assay as the primary screening platform. We will use 3-chloro-N-(2-methylphenyl)benzamide as a hypothetical candidate molecule to illustrate the screening process, from assay development and validation to hit confirmation.
The Scientific Principle: A Calcium Flux Assay for TRPM8 Antagonism
The fundamental principle of this assay is to indirectly measure the activity of the TRPM8 ion channel by monitoring the downstream influx of calcium (Ca²⁺) ions upon channel activation.
Cell Line: A stable cell line, such as HEK293 (Human Embryonic Kidney 293), engineered to overexpress human TRPM8 is the biological system for this assay.[1][8] These cells do not endogenously express significant levels of TRPM8, providing a clean background for measuring the activity of the recombinant channel.
Assay Principle: The assay utilizes a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Cal-6) that is loaded into the cells.[8][9] In its resting state, the dye exhibits low fluorescence. Upon activation of TRPM8 by an agonist like menthol or icilin, the channel opens, allowing Ca²⁺ to flow from the extracellular medium into the cytoplasm.[10] The binding of Ca²⁺ to the indicator dye results in a significant increase in its fluorescence intensity.
Screening for Antagonists: To identify antagonists, the cells are pre-incubated with the test compounds (such as 3-chloro-N-(2-methylphenyl)benzamide) before the addition of the TRPM8 agonist. If a compound is an antagonist, it will block the channel, preventing or reducing the agonist-induced Ca²⁺ influx and thus attenuating the fluorescence signal.
Below is a diagram illustrating the signaling pathway.
Caption: A typical workflow for a high-throughput screening campaign.
Detailed Protocol: Primary HTS Assay for TRPM8 Antagonists
This protocol is designed for a 384-well plate format, which is common in HTS.
[7][9]
Materials and Reagents
Cell Line: HEK293 cells stably expressing human TRPM8 (e.g., from Eurofins Discovery or created in-house).
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
Fluorescent Dye: Fluo-4 AM or Calcium-6 Assay Kit.
Probenecid: An anion-exchange inhibitor to prevent dye leakage from cells.
TRPM8 Agonist: Menthol or Icilin. Prepare a concentrated stock in DMSO.
Test Compound: 3-chloro-N-(2-methylphenyl)benzamide, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).
Control Compounds:
Positive Control (Inhibitor): A known TRPM8 antagonist (e.g., AMTB).
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR or PHERAstar).
[7]
Step-by-Step Protocol
Day 1: Cell Plating
Culture TRPM8-HEK293 cells to ~80-90% confluency.
Harvest cells using a non-enzymatic dissociation solution to preserve cell surface proteins.
Resuspend cells in culture medium and adjust the density to 250,000 cells/mL.
Dispense 40 µL of the cell suspension into each well of the 384-well plates (10,000 cells/well).
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
Day 2: Assay Execution
Prepare Dye Loading Solution: Reconstitute the fluorescent calcium dye in assay buffer containing probenecid according to the manufacturer's instructions.
Dye Loading:
Remove the culture medium from the cell plates.
Add 20 µL of the dye loading solution to each well.
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
Compound Addition:
Prepare a compound plate by diluting the 10 mM stock of 3-chloro-N-(2-methylphenyl)benzamide and control compounds in assay buffer to an intermediate concentration. The final assay concentration for the primary screen is typically 10 µM.
Using an automated liquid handler, transfer a small volume (e.g., 10 µL) of the diluted compounds to the cell plate.
Incubate for 30-60 minutes at room temperature.
Agonist Addition and Fluorescence Reading:
Prepare the agonist solution in assay buffer at a concentration that elicits ~80% of the maximal response (EC₈₀).
Place the cell plate into the fluorescence plate reader.
Establish a baseline fluorescence reading for 10-20 seconds.
Inject the agonist solution (e.g., 10 µL) into each well.
Immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.
Assay Validation and Data Analysis
Before embarking on a full-scale HTS campaign, the assay must be rigorously validated to ensure its robustness and reliability.
[11][12]
Key Validation Parameters
A crucial metric for assay quality is the Z'-factor , which assesses the separation between the positive and negative controls.
[4]
Compounds showing inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the vehicle controls) are considered "hits."
Table 1: Example HTS Validation and Primary Screen Data
Parameter / Well Type
Raw Fluorescence Units (RFU)
Calculated Value
Mean of High Control (DMSO + Agonist)
55,000
SD of High Control
2,500
Mean of Low Control (AMTB + Agonist)
5,000
SD of Low Control
500
Calculated Z'-Factor
0.72
Test Compound Well (3-chloro-N-(...)-benzamide)
20,000
70% Inhibition
Confirmatory and Secondary Assays
Hits from the primary screen require confirmation to eliminate false positives.
[7][13]
Dose-Response Confirmation: Confirmed hits are re-tested in the primary assay over a range of concentrations (e.g., 8-10 points) to determine their potency (IC₅₀).
Secondary Assays: It is crucial to use an orthogonal assay with a different technology to validate the mechanism of action. Automated patch-clamp electrophysiology is the gold standard for ion channel drug discovery as it directly measures the ionic currents through the channel, providing detailed information on the compound's effect on channel gating and kinetics.
[7]
Conclusion
This application note outlines a robust and field-proven methodology for conducting a high-throughput screening campaign to identify novel modulators of the TRPM8 ion channel, using 3-chloro-N-(2-methylphenyl)benzamide as a representative test compound. The described cell-based calcium flux assay is a sensitive, scalable, and cost-effective primary screening method. By adhering to rigorous validation standards and employing orthogonal secondary assays for hit confirmation, researchers can confidently identify and advance promising lead compounds for further development in therapeutic areas such as chronic pain.
References
Creative Bioarray. (n.d.). Fluorescence Assay for Ion Channel Screening. Retrieved from [Link]
Technology Networks. (2026, March 25). Assay Development for High-Throughput Screening: Best Practices. Retrieved from [Link]
MDPI. (2021, November 4). Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. Retrieved from [Link]
Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]
Aurora Biomed. (2024, June 12). Ion Channel Research: Advancing High Throughput Screening Techniques. Retrieved from [Link]
High-Throughput Screening Center. (2007, March). Guidance for Assay Development & HTS. Retrieved from [Link]
BellBrook Labs. (2026, March 3). How Do You Validate an Assay for High-Throughput Screening?. Retrieved from [Link]
IntechOpen. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
FUJIFILM Wako Chemicals. (n.d.). Optimizing Calcium Flux Assays for Investigating Pain Response with Human iPSC-derived Sensory Neurons. Retrieved from [Link]
Eurofins Discovery. (n.d.). TRPM8 Human Transient Potential Ion Channel Cell Based Agonist & Antagonist Calcium Flux LeadHunter Assay. Retrieved from [Link]
de la Torre-Martínez, R., et al. (2017). Synthesis, high-throughput screening and pharmacological characterization of β-lactam derivatives as TRPM8 antagonists. Scientific Reports, 7(1), 10766. [Link]
Deering-Rice, C. E., et al. (2021). Bryostatins 1 and 3 inhibit TRPM8 and modify TRPM8- and TRPV1-mediated lung epithelial cell responses to a proinflammatory stimulus via protein kinase C. British Journal of Pharmacology, 178(18), 3611-3630. [Link]
MDPI. (2022, July 22). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Retrieved from [Link]
MDPI. (2022, June 20). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved from [Link]
ResearchGate. (2017). (PDF) Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists. Retrieved from [Link]
Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]
MDPI. (2021, August 7). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. Retrieved from [Link]
Voets, T., et al. (2006). High-throughput random mutagenesis screen reveals TRPM8 residues specifically required for activation by menthol. Nature Neuroscience, 9(4), 493-500. [Link]
Aurora Biomed. (n.d.). High Throughput Screening Flux Assays. Retrieved from [Link]
Gowda, B. T., et al. (2008). N-(3-Chlorophenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o861. [Link]
Behrendt, H. J., et al. (2007). Transient Receptor Potential Channel TRPM8 Agonists Stimulate Calcium Influx and Neurotensin Secretion in Neuroendocrine Tumor C. Neuroendocrinology, 85(2), 97-108. [Link]
Gowda, B. T., et al. (2008). N-(3-Chloro-phen-yl)-2-methyl-benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o861. [Link]
ResearchGate. (2022). (PDF) Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. Retrieved from [Link]
ResearchGate. (2015). (PDF) N-(3-Chloro-2-methylphenyl)succinamic acid. Retrieved from [Link]
News-Medical.Net. (2018, August 15). Discovering New Drug Targets Using High-Throughput Screening. Retrieved from [Link]
Gowda, B. T., et al. (2011). 3-Chloro-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3329. [Link]
Gowda, B. T., et al. (2012). 2-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o723. [Link]
Khan, I., et al. (2013). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Journal of the Chemical Society of Pakistan, 35(2).
IRIS. (2023, November 3). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypa. Retrieved from [Link]
Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
Lapointe, J. J., et al. (2018). Trifunctional High-Throughput Screen Identifies Promising Scaffold To Inhibit Grp94 and Treat Myocilin-Associated Glaucoma. ACS Chemical Biology, 13(4), 933-941. [Link]
Yeshiva University. (2021, April 27). The Applications of High Throughput Screening and its Value as a Drug Discovery Tool in the Pharmaceutical Industry and Academia. Retrieved from [Link]
MDPI. (2007, November 12). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Retrieved from [Link]
Application Note: Optimized Sample Preparation Protocol for NMR Structural Elucidation of 3-Chloro-N-(2-methylphenyl)benzamide
Introduction & Rationale Accurate structural elucidation of small organic molecules via Nuclear Magnetic Resonance (NMR) spectroscopy relies entirely on the fidelity of sample preparation. 3-chloro-N-(2-methylphenyl)benz...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Rationale
Accurate structural elucidation of small organic molecules via Nuclear Magnetic Resonance (NMR) spectroscopy relies entirely on the fidelity of sample preparation. 3-chloro-N-(2-methylphenyl)benzamide (C₁₄H₁₂ClNO) is a synthetic halogenated aryl amide[1]. For amides, the visibility and sharpness of the secondary amine (N-H) proton are critical for establishing structural connectivity (e.g., via 2D NOESY or HMBC).
This application note details a field-validated protocol for preparing high-quality NMR samples of this compound. Rather than merely listing steps, this guide emphasizes the causality behind solvent selection, concentration optimization, and artifact prevention, ensuring a self-validating workflow for drug development professionals and analytical chemists.
Mechanistic Insights: Solvent Selection and Amide Solvation
The choice of deuterated solvent dictates the quality of the resulting NMR spectrum, particularly for molecules capable of hydrogen bonding.
The Problem with Non-Polar Solvents: In weakly interacting solvents like 2[2], primary and secondary amides undergo partial self-association. This intermolecular interaction, combined with quadrupolar relaxation from the ¹⁴N nucleus, often results in a severely broadened or entirely absent N-H proton signal.
The DMSO-d₆ Advantage: Dimethyl sulfoxide-d₆ (DMSO-d₆) acts as a strong hydrogen-bond acceptor. When 3-chloro-N-(2-methylphenyl)benzamide is dissolved in DMSO-d₆, the N-H proton forms a stable, specific hydrogen bond with the solvent's oxygen atom[3]. This specific solvation completely disrupts solute self-association and slows the proton exchange rate, yielding a sharp, well-resolved N-H peak. Consequently, the solvent chemical shift (
Δδ
DMSO-CDCl₃) for amide N-H protons typically exhibits a massive 1–2 ppm downfield shift[4].
Quantitative Guidelines for Sample Concentration
Optimal concentration is a delicate balance. Too dilute, and the signal-to-noise (S/N) ratio suffers; too concentrated, and the increased solution viscosity slows molecular tumbling[5]. Slow molecular tumbling increases spin-spin (
T2
) relaxation rates, leading to broader resonance lines and loss of fine J-coupling resolution[5].
Table 1: Concentration and Volume Parameters (Standard 5 mm NMR Tube)
Parameter
¹H NMR Optimization
¹³C / 2D NMR Optimization
Mechanistic Rationale
Compound Mass
1 – 5 mg
15 – 30 mg
¹³C has a low natural abundance (~1.1%) and lower gyromagnetic ratio, demanding higher solute density[6].
Solvent Volume
0.6 – 0.7 mL
0.6 – 0.7 mL
Ensures the liquid column extends beyond the receiver coil to prevent magnetic susceptibility gradients[6][7].
Internal Standard
0.03% v/v TMS
0.03% v/v TMS
High TMS concentrations exceed the receiver's dynamic range, causing baseline distortions[8].
Liquid Height
40 – 50 mm
40 – 50 mm
Underfilling causes severe shimming difficulties; overfilling wastes expensive deuterated solvent[6][7].
Experimental Workflow Visualization
Workflow for NMR sample preparation of 3-chloro-N-(2-methylphenyl)benzamide.
Detailed Step-by-Step Methodology
Phase 1: Weighing and Dissolution
Precise Weighing: Using an analytical balance, weigh the appropriate mass of 3-chloro-N-(2-methylphenyl)benzamide (e.g., 5 mg for ¹H NMR) directly into a clean 1-dram glass vial[7]. Never weigh directly into the NMR tube, as static electricity will cause the powder to adhere to the upper walls, skewing the actual concentration.
Solvent Addition: Add 0.6 mL of high-purity 8[8] to the vial.
Homogenization: Vortex the vial gently for 30–60 seconds. If dissolution is slow, sonicate the vial for 1–2 minutes.
Self-Validation Check: Hold the vial against a bright light source. The solution must be optically transparent. Any visible turbidity indicates incomplete dissolution.
Phase 2: Filtration and Transfer
Micro-Filtration: Even if the solution appears clear, pass it through a tightly packed glass wool plug housed in a Pasteur pipette[7].
Causality: Microscopic solid particles possess different magnetic susceptibilities than the bulk solution. Their presence creates localized magnetic field distortions, rendering it impossible to achieve a good shim and resulting in broad, asymmetrical peaks.
Tube Transfer: Collect the filtered solution directly into a high-quality, un-scratched 5 mm NMR tube (e.g., Wilmad 528-PP)[9].
Volume Verification:
Self-Validation Check: Use a depth gauge or a standard ruler to confirm the liquid meniscus sits exactly between 40 and 50 mm from the tube's base[6]. Adjust with dropwise solvent additions if necessary.
Phase 3: Quality Control and Sealing
Degassing (For Advanced 2D/Relaxation Studies): If
T1
relaxation times or NOESY spectra are required, remove dissolved paramagnetic oxygen (which accelerates relaxation) by sparging the sample with dry nitrogen gas for 5 minutes, or by performing three freeze-pump-thaw cycles[6].
Exterior Decontamination: Wipe the outside of the NMR tube thoroughly with a lint-free tissue (Kimwipe) moistened with ethanol[10].
Causality: Fingerprints, oils, and dust on the exterior glass interfere with the probe's radiofrequency (RF) coils and degrade the spinning stability of the tube.
Sealing: Cap the tube securely. Because DMSO is highly hygroscopic, wrap the cap boundary tightly with Parafilm to prevent atmospheric moisture ingress, which would otherwise manifest as a broad, interfering water peak (HOD) at ~3.3 ppm.
References
Organomation - NMR Sample Preparation: The Complete Guide[Link]
ALWSCI - How To Prepare And Run An NMR Sample[Link]
Osaka University (OU) - Sample preparation for NMR measurements and points to keep in mind[Link]
How to improve synthesis yield of 3-chloro-N-(2-methylphenyl)benzamide
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific kinetic and thermodynamic challenges associated with the synt...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific kinetic and thermodynamic challenges associated with the synthesis of sterically hindered N-aryl benzamides.
The synthesis of 3-chloro-N-(2-methylphenyl)benzamide (also known as 3-chloro-N-(o-tolyl)benzamide) is typically achieved via the nucleophilic acyl substitution of 3-chlorobenzoyl chloride with 2-methylaniline (o-toluidine). While seemingly straightforward, researchers frequently encounter depressed yields due to a combination of steric hindrance and competing side reactions[1].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to maximize your synthetic yield.
Logical Troubleshooting Workflow
Diagnostic decision tree for resolving low yields in sterically hindered N-aryl benzamide synthesis.
Frequently Asked Questions & Troubleshooting
Q1: Why is my overall yield consistently below 60% when using the standard aqueous Schotten-Baumann protocol?A: The primary culprit in traditional Schotten-Baumann conditions (aqueous NaOH and an organic solvent like CH₂Cl₂) is the competing hydrolysis of the highly electrophilic 3-chlorobenzoyl chloride intermediate. When water acts as a nucleophile, it converts the acid chloride back into 3-chlorobenzoic acid, permanently reducing the theoretical yield. This hydrolysis pathway outcompetes the desired amidation if temperature control is poor. Maintaining the reaction strictly between 0–5 °C suppresses the hydrolysis kinetics, allowing the amidation to proceed efficiently, often restoring yields to the 72–99% range[2].
Q2: How does the ortho-methyl group on o-toluidine affect the reaction kinetics?A: The ortho-methyl group on the aniline ring introduces significant steric bulk adjacent to the nucleophilic amine. During the nucleophilic attack on the carbonyl carbon of the acid chloride, the system must transition from a planar sp² geometry to a bulky sp³ tetrahedral intermediate. The steric clash between the ortho-methyl group and the incoming benzoyl moiety increases the activation energy (
Ea
) of this step[1]. In a biphasic aqueous system, this slower reaction rate gives the competing hydrolysis reaction more time to consume the acid chloride.
Q3: How can I overcome this steric penalty to improve the yield?A: To bypass the limitations of biphasic mass transfer and competing hydrolysis, transition to a strictly anhydrous protocol. Utilizing an anhydrous solvent (such as Ethyl Acetate or THF) with an organic base like Triethylamine (Et₃N) or Pyridine eliminates water from the system entirely[3]. Et₃N acts as an acid scavenger for the HCl byproduct, driving the equilibrium forward without the risk of hydrolyzing the starting material.
Q4: I am observing a high degree of unreacted o-toluidine. Should I increase the equivalents of acid chloride?A: No. Increasing the acid chloride excessively can lead to di-acylation (forming an imide) or complicate purification. Instead, ensure that the acid chloride is added dropwise to a solution already containing the amine and a slight excess of base (1.2 to 1.5 equivalents). This ensures the base is always present to neutralize the HCl immediately, preventing the unreacted o-toluidine from becoming protonated (and thus non-nucleophilic) as an anilinium hydrochloride salt[3][4].
Quantitative Yield Optimization Data
The following table summarizes the causal relationship between reaction conditions and isolated yields for sterically hindered benzamides, demonstrating the superiority of anhydrous conditions for ortho-substituted anilines.
This self-validating protocol utilizes an anhydrous environment to completely eliminate hydrolysis, specifically tailored to overcome the steric hindrance of ortho-substituted anilines[3].
Materials Required:
o-Toluidine (2-methylaniline): 1.0 equivalent
3-Chlorobenzoyl chloride: 1.05 equivalents
Triethylamine (Et₃N): 1.5 equivalents
Anhydrous Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
Amine Solvation: Dissolve 1.0 eq of o-toluidine and 1.5 eq of anhydrous Et₃N in anhydrous EtOAc (approx. 0.5 M concentration relative to the amine).
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.
Electrophile Addition: Dissolve 1.05 eq of 3-chlorobenzoyl chloride in a minimal volume of anhydrous EtOAc. Add this solution dropwise to the stirring amine mixture over 30 minutes using an addition funnel. Causality note: Dropwise addition prevents localized heating and suppresses di-acylation.
Reaction Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (RT) and stir for 12 to 16 hours. The formation of a white precipitate (triethylammonium chloride) serves as a visual validation that the reaction is proceeding[3].
Quench and Workup: Dilute the reaction mixture with additional EtOAc. Transfer to a separatory funnel and wash sequentially with:
1M HCl (aqueous) to remove unreacted o-toluidine and Et₃N.
Saturated NaHCO₃ (aqueous) to neutralize any residual 3-chlorobenzoic acid.
Brine (saturated NaCl) to remove bulk water.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 3-chloro-N-(2-methylphenyl)benzamide can be purified via recrystallization (e.g., from an ethanol/water mixture) to yield high-purity crystals suitable for structural analysis[5].
Technical Support Center: Troubleshooting Aqueous Solubility of 3-chloro-N-(2-methylphenyl)benzamide
Welcome to the Formulation & Assay Troubleshooting Center. This guide is designed for researchers, assay developers, and formulation scientists encountering precipitation, low bioavailability, or assay interference when...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Formulation & Assay Troubleshooting Center. This guide is designed for researchers, assay developers, and formulation scientists encountering precipitation, low bioavailability, or assay interference when working with 3-chloro-N-(2-methylphenyl)benzamide .
Because this compound consists of highly lipophilic 3-chlorophenyl and 2-methylphenyl rings connected by a neutral amide bond, it lacks ionizable functional groups at physiological pH. Consequently, traditional solubility enhancement techniques like pH adjustment or salt formation are ineffective[1][2]. This guide provides field-proven, causality-driven strategies to overcome these physicochemical barriers.
Diagnostic FAQs: Understanding the Solubility Barrier
Q: Why does 3-chloro-N-(2-methylphenyl)benzamide immediately precipitate when I spike my DMSO stock into aqueous cell culture media?A: This phenomenon is known as "solvent shock." While the compound is highly soluble in 100% Dimethyl Sulfoxide (DMSO), adding this stock directly to an aqueous buffer rapidly changes the dielectric constant of the microenvironment. The hydrophobic forces driving the 3-chlorophenyl and o-tolyl rings away from water overwhelm the solvation capacity of the media, causing rapid nucleation and microcrystal formation. These microcrystals not only reduce the actual free-drug concentration but also cause false readouts in optical assays (e.g., fluorescence quenching or light scattering).
Q: Can I just lower the pH of my buffer to protonate the molecule and increase solubility?A: No. The nitrogen atom in the amide linkage of 3-chloro-N-(2-methylphenyl)benzamide is heavily delocalized due to the adjacent carbonyl group. Its pKa is far outside the physiological range, meaning it will not protonate in standard acidic media (e.g., pH 2-6)[1]. You must rely on physical solubilization strategies—such as co-solvency, micellar encapsulation, or inclusion complexes—rather than chemical ionization.
Co-Solvent Optimization & DMSO Tolerance
Q: How can I maximize the concentration of the compound in my in vitro assays without killing my cells with DMSO?A: DMSO is the gold-standard co-solvent for lipophilic amides, but its cytotoxicity is cell-line dependent. DMSO increases cell membrane fluidity and generates Reactive Oxygen Species (ROS), which can trigger apoptosis and confound your assay results[3]. To maximize drug concentration, you must utilize an intermediate dilution strategy rather than a direct spike, and strictly adhere to the maximum tolerable DMSO limits for your specific cell model.
Table 1: Maximum Tolerable DMSO Concentrations by Assay/Cell Type
Note: Exceeding these limits can result in membrane pore formation, artifactual gene expression changes, and ROS-induced cytotoxicity[3][4].
Prepare a 10 mM stock of 3-chloro-N-(2-methylphenyl)benzamide in 100% anhydrous DMSO.
Prepare an intermediate dilution (e.g., 10x your final assay concentration) by pipetting the DMSO stock into pre-warmed (37°C) media containing 10-20% Fetal Bovine Serum (FBS). Causality: The serum proteins (like albumin) act as endogenous carriers, temporarily binding the lipophilic rings and preventing immediate nucleation.
Vortex immediately for 15 seconds.
Dilute this intermediate 1:10 into your final assay plate.
Advanced Formulation: Cyclodextrin Complexation
Q: My in vivo model or sensitive primary cells cannot tolerate DMSO, but the compound is completely insoluble in water. What is the best alternative?A: The most effective non-toxic strategy for neutral, bulky, lipophilic molecules is cyclodextrin complexation[5][6]. Specifically, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic central cavity that perfectly accommodates the chlorophenyl ring of the compound, while its hydrophilic outer exterior ensures high aqueous solubility[2].
Decision tree for selecting a solubility enhancement strategy based on assay tolerance.
Step-by-Step Methodology: Preparation of HP-β-CD Inclusion Complex
This protocol relies on thermodynamic equilibrium to force the lipophilic compound into the cyclodextrin cavity.
Materials:
HP-β-CD (Degree of substitution ~4.5)
Deionized water or PBS (pH 7.4)
3-chloro-N-(2-methylphenyl)benzamide (Powder)
0.22 µm PTFE syringe filters
Procedure:
Prepare the Host Solution: Dissolve HP-β-CD in PBS to create a 20% (w/v) solution. Stir until completely clear.
Add the Guest Molecule: Add an excess amount of 3-chloro-N-(2-methylphenyl)benzamide powder (e.g., 5 mg/mL) directly to the 20% HP-β-CD solution.
Equilibration: Seal the vial and place it on a magnetic stirrer at 300 rpm at 25°C for 48 hours. Causality: Complexation is a dynamic equilibrium. Sufficient time is required for the solid drug to dissolve, enter the cavity, and displace the water molecules inside the hydrophobic core.
Filtration (Critical Step): Filter the suspension through a 0.22 µm PTFE syringe filter. Causality: This removes all uncomplexed, solid drug particles. If you skip this step, undissolved microcrystals will cause erratic dosing and assay artifacts.
Quantification: You must quantify the filtrate using HPLC-UV against a standard curve. Do not assume the nominal concentration added in Step 2 is the actual concentration. The resulting clear solution is your working stock and can be diluted directly into aqueous media without precipitation.
Workflow for generating and validating a cyclodextrin inclusion complex.
Alternative Strategies: Surfactants and Lipid Formulations
Q: Cyclodextrin complexation did not achieve a high enough concentration for my in vivo toxicology studies. What is the next step?A: If inclusion complexes fail to reach the necessary mg/kg dosing requirements, you must transition to Self-Emulsifying Drug Delivery Systems (SEDDS) or micellar formulations[5][7].
For in vivo dosing (e.g., oral gavage or intraperitoneal injection), formulate the compound using a ternary mixture:
10% DMSO (to initially dissolve the crystal lattice).
40% PEG400 (a hydrophilic polymer that acts as a co-solvent and prevents immediate precipitation).
5% Tween-80 (a non-ionic surfactant that forms micelles around the hydrophobic compound).
45% Saline (added dropwise last while vortexing to form the microemulsion).
Caution: High concentrations of Tween-80 can cause histamine release in certain animal models (e.g., dogs). Always run a vehicle-control group to ensure the formulation excipients are not driving the observed biological phenotype.
Technical Support Center: Crystallization Optimization for 3-Chloro-N-(2-methylphenyl)benzamide
Overview Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting strategies, thermodynamic insights, and validated protocols for optimizing the crystallization of 3-chloro-N-...
Author: BenchChem Technical Support Team. Date: April 2026
Overview
Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting strategies, thermodynamic insights, and validated protocols for optimizing the crystallization of 3-chloro-N-(2-methylphenyl)benzamide (CAS: 92290-62-5).
This molecule features a unique structural conformation: the meta-chlorine atom in the benzoyl ring is anti to the carbonyl bond, while the ortho-methyl group in the aniline ring is syn to the N-H bond[1]. Its crystal lattice is highly dependent on N-H···O hydrogen bonding networks that propagate along the b-axis, resulting in nearly coplanar benzene rings[2]. Because of these strong intermolecular forces and its specific solubility profile, selecting the right solvent system is critical to prevent oiling out, control polymorphism, and ensure high-purity crystalline recovery.
Troubleshooting & FAQs
Q1: My crystallization yields an oily second phase instead of crystals. How do I prevent "oiling out" (Liquid-Liquid Phase Separation)?A1: Oiling out occurs when the supersaturated solution crosses the binodal curve before reaching the metastable zone limit for nucleation. For 3-chloro-N-(2-methylphenyl)benzamide, this is common in highly polar/non-polar solvent-antisolvent mixtures if the cooling rate is too rapid.
Causality & Solution: The compound may be too soluble in the chosen solvent system, or there is a kinetic barrier to nucleation[3]. To resolve this, shift the solvent system to one with a more gradual solubility curve (e.g., Ethyl Acetate/Heptane). More importantly, implement a seeding protocol . By introducing seed crystals (1-2% w/w) just below the saturation temperature, you provide a kinetic bypass to primary nucleation. This forces the system to consume supersaturation via crystal growth on the pre-existing surfaces, keeping the concentration below the critical threshold for phase separation.
Q2: I am observing inconsistent crystal habits—sometimes fine needles, sometimes blocky prisms. How can I control this?A2: Crystal habit is governed by the relative growth rates of different crystal faces. The crystal structure of 3-chloro-N-(2-methylphenyl)benzamide is stabilized by N-H···O hydrogen bonds linking molecules into 1D chains along the b-axis[1].
Causality & Solution: Solvents that act as strong hydrogen bond acceptors (like THF or Acetone) can selectively adsorb onto the growing crystal faces that expose the N-H donors. This competitive inhibition slows growth in that specific direction, leading to blocky or plate-like habits. Conversely, non-polar solvents (like Toluene) do not disrupt the H-bond network, allowing rapid growth along the b-axis and resulting in fine, difficult-to-filter needles. To optimize filterability, use a solvent blend: a moderate H-bond acceptor (e.g., Ethyl Acetate) mixed with a non-polar antisolvent (e.g., Heptane) provides a balanced growth rate across all axes.
Q3: How do I select the optimal solvent/antisolvent system for scale-up?A3: Choose a solvent/anti-solvent pair where the compound is soluble in one and insoluble in the other, and the two solvents are miscible[4]. You must map the Metastable Zone Width (MSZW). Highly volatile solvents like dichloromethane may evaporate too quickly, leading to poor-quality crystals, so ethanol or ethyl acetate are often better starting points[4].
Data Presentation: Solvent System Performance Matrix
The following table summarizes quantitative data from solvent screening for 3-chloro-N-(2-methylphenyl)benzamide crystallization (100g scale, cooling rate 0.2 °C/min).
This protocol is designed as a self-validating system; visual cues at each step confirm the thermodynamic state of the solution.
Materials:
Crude 3-chloro-N-(2-methylphenyl)benzamide
Primary Solvent: Ethyl Acetate (EtOAc)
Antisolvent: Heptane
Pure seed crystals (micronized, 1% w/w of expected yield)
Step-by-Step Methodology:
Dissolution: Dissolve the crude 3-chloro-N-(2-methylphenyl)benzamide in EtOAc at 50 °C to achieve a concentration of 150 mg/mL. Validation: The solution must be completely clear. If turbidity persists, add EtOAc in 5% increments until clear.
Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallization vessel to remove insoluble impurities and foreign particles that could cause uncontrolled heterogeneous nucleation.
Antisolvent Addition (Cloud Point Determination): Maintain the temperature at 50 °C. Slowly add Heptane dropwise under moderate agitation (250 RPM) until a faint, persistent turbidity (cloud point) is observed.
Supersaturation Generation: Add a few drops of EtOAc just until the solution turns clear again. This confirms the system is exactly at the saturation point. Cool the system slightly to 45 °C to generate a mild supersaturation within the metastable zone.
Seeding: Introduce the seed crystals (1% w/w). Validation: Observe the seeds for 15 minutes. They should remain suspended and not dissolve, confirming the solution is supersaturated.
Controlled Cooling & Antisolvent Dosing: Cool the vessel to 5 °C at a strict linear rate of 0.2 °C/min. Simultaneously, dose the remaining Heptane (up to a final EtOAc:Heptane ratio of 1:2.5) over 4 hours.
Isolation: Filter the resulting slurry through a sintered glass funnel. Wash the filter cake with cold (5 °C) Heptane to displace mother liquor, and dry under vacuum at 40 °C to a constant weight.
Decision tree for mitigating Liquid-Liquid Phase Separation (oiling out) during crystallization.
Seeded Antisolvent Crystallization Workflow
Step-by-step workflow for the seeded antisolvent crystallization of benzamide derivatives.
References
Rodrigues, V. Z., Herich, P., Gowda, B. T., & Kožíšek, J. (2011). "3-Chloro-N-(2-methylphenyl)benzamide." Academia.edu. [Link]
National Center for Biotechnology Information. "Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives." PubMed Central (PMC).[Link]
Removing unreacted o-toluidine impurities from 3-chloro-N-(2-methylphenyl)benzamide
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals facing the common challenge of r...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted o-toluidine from the synthesis of 3-chloro-N-(2-methylphenyl)benzamide. Our focus is on providing practical, field-proven solutions grounded in established chemical principles.
Understanding the Core Challenge
The synthesis of 3-chloro-N-(2-methylphenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with o-toluidine. A common outcome is a crude product mixture containing the desired amide and unreacted o-toluidine. The primary purification challenge stems from the differing acid-base properties of these two compounds. The product, an amide, is largely neutral, whereas the starting material, o-toluidine, is a basic aromatic amine. This fundamental difference is the key to their successful separation.
To effectively design a purification strategy, it is essential to understand the distinct physicochemical properties of the product and the impurity.
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: What is the most direct and efficient method for removing the bulk of o-toluidine from my crude product?
A1: The most effective initial purification step is an acidic wash via liquid-liquid extraction.
This technique leverages the basicity of the o-toluidine impurity. By washing the organic solution of your crude product with a dilute aqueous acid (e.g., 1 M hydrochloric acid), the basic amine is protonated. This forms the water-soluble o-toluidinium salt, which partitions into the aqueous phase, leaving the neutral amide product behind in the organic layer. This process is highly effective for removing large quantities of the amine impurity.[8][9][10]
Overcoming steric hindrance during the synthesis of ortho-methyl substituted benzamides
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant roadblocks during the synthesis of ortho-methyl substituted benzamides.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant roadblocks during the synthesis of ortho-methyl substituted benzamides. The introduction of a methyl group at the ortho position of a benzoic acid or aniline derivative drastically alters the reaction landscape, often leading to failed couplings or abysmal yields.
This guide is designed to provide you with field-proven methodologies, mechanistic insights, and troubleshooting steps to ensure your amide couplings succeed.
Mechanistic Causality: The ortho Effect
In standard amide bond formation, a carboxylic acid is activated to form an electrophilic intermediate, which is subsequently attacked by an amine nucleophile. When a methyl group is present at the ortho position (e.g., o-toluic acid or 2,6-dimethylbenzoic acid), it introduces severe steric hindrance.
Mechanistically, this bulk physically blocks the optimal Bürgi-Dunitz approach trajectory of the incoming amine. Furthermore, the ortho-substituent forces the forming amide bond out of planarity with the aromatic ring. This distortion increases the activation energy barrier for the transition state and restricts subsequent amide rotation around the C–C(O) axis[1]. Consequently, standard carbodiimide coupling agents (like EDC/HOBt) often fail because the bulky active ester intermediate cannot be accessed by the nucleophile[2].
Strategic Workflow for Method Selection
To overcome these barriers, you must select an activation strategy inversely proportional to the steric bulk of your substrate.
Workflow for selecting coupling strategies based on substrate steric hindrance.
Troubleshooting & Methodological Protocols
Below are self-validating protocols designed to bypass the steric limitations of standard coupling agents.
Protocol A: In Situ Acyl Chloride Generation (For Severe Steric Hindrance)
When dealing with di-ortho-substituted substrates (e.g., 2,6-dimethylbenzoic acid), converting the acid to an acyl chloride creates a highly reactive, sterically unencumbered electrophile[3].
Activation: Suspend the ortho-substituted benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂/Ar).
Reagent Addition: Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (1-2 drops).
Causality: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate, which readily converts the hindered acid to the acyl chloride without requiring harsh heating.
Degassing & Validation: Stir at room temperature for 2 hours. The reaction is self-validating; it is complete when gas evolution (CO and CO₂) ceases entirely.
Concentration: Remove the solvent and excess oxalyl chloride in vacuo to yield the crude acyl chloride.
Coupling: Dissolve the amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM at 0 °C. Add the crude acyl chloride dropwise to manage the exothermicity[3].
Workup: Stir for 4-12 hours at room temperature. Quench with water, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
For mono-ortho-methyl substrates where acyl chlorides might cause side reactions, PyBOP is vastly superior to EDC/HOBt[2].
Preparation: Dissolve the ortho-methylbenzoic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
Causality: A strong, sterically hindered, non-nucleophilic base is required to deprotonate the acid and drive the formation of the active ester without competing as a nucleophile against your target amine.
Activation: Add PyBOP (1.2 eq) in one portion at room temperature.
Causality: PyBOP generates an active phosphonium ester that is highly electrophilic but avoids the bulky uronium intermediates formed by HATU, allowing better access for the amine.
Isolation: After 12-24 hours, dilute with ethyl acetate. Wash extensively with 5% aqueous LiCl (to pull DMF into the aqueous layer), followed by standard aqueous workup.
Quantitative Data: Coupling Reagent Efficacy
The following table summarizes the expected efficacy of various coupling strategies when applied to sterically hindered ortho-methyl systems.
Coupling Strategy
Mono-ortho-methyl Yields
Di-ortho-methyl Yields
Mechanistic Limitation / Advantage
EDC / HOBt
40 - 60%
< 10%
Insufficient electrophilicity; steric clash prevents active ester attack[2].
HATU / DIPEA
75 - 90%
20 - 40%
Good for moderate sterics; bulky uronium intermediate hinders severe cases.
PyBOP / DIPEA
80 - 95%
35 - 50%
Phosphonium intermediate is less bulky than uronium, yielding better results[2].
Bypasses direct nucleophilic attack; highly insensitive to steric factors[4],[5].
Frequently Asked Questions (FAQs)
Q: Why did my EDC/HOBt coupling fail completely with 2,6-dimethylbenzoic acid?A: The two ortho-methyl groups create a severe steric shield around the carbonyl carbon. While EDC/HOBt successfully forms the active OBt-ester, the bulky nature of the benzotriazole leaving group combined with the dual ortho-methyl groups physically prevents the incoming amine from reaching the required Bürgi-Dunitz angle. As reported in metabolic stability studies, this extreme steric shielding is actually utilized intentionally in drug design to prevent amidase hydrolysis[2].
Q: My amine is highly deactivated (e.g., an ortho-halo aniline) and sterically hindered. Acyl chlorides are failing. What is the alternative?A: When both coupling partners are hindered and deactivated, standard nucleophilic acyl substitution fails. You must pivot to transition-metal catalysis. Recent advancements demonstrate that nickel-mediated decarbonylative coupling of phthalimides with aryl boronic acids provides excellent yields of ortho-substituted benzamides and demonstrates almost no sensitivity to steric factors[4]. Alternatively, palladium-catalyzed denitrogenative cross-coupling of[1,2,3]-benzotriazin-4(3H)-ones with organoaluminum reagents effectively yields ortho-methylated benzamides[5].
Q: How do I prevent racemization when using highly reactive acyl chlorides on chiral substrates?A: Acyl chlorides are prone to ketene formation via dehydrohalogenation, which destroys the stereocenter at the alpha position. To mitigate this, avoid strong, unhindered bases like triethylamine. Instead, use a weaker, sterically hindered base like 2,4,6-collidine, or employ Schotten-Baumann conditions (biphasic aqueous NaOH/DCM) to keep the local concentration of base low in the organic phase. If racemization persists, generate an acyl fluoride using DAST or Deoxo-Fluor; acyl fluorides are highly reactive toward amines but strongly resist ketene formation.
Technical Support Center: Refining HPLC Purification Methods for 3-chloro-N-(2-methylphenyl)benzamide and Related Analytes
Welcome to the technical support center for the purification of 3-chloro-N-(2-methylphenyl)benzamide and other similar neutral, aromatic compounds. This guide is designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of 3-chloro-N-(2-methylphenyl)benzamide and other similar neutral, aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who are developing and refining High-Performance Liquid Chromatography (HPLC) methods. Here, we will address common challenges and provide in-depth, scientifically-grounded solutions in a practical question-and-answer format. Our focus is on building robust, reliable, and efficient purification protocols.
Section 1: Frequently Asked Questions (FAQs) for Initial Method Development
This section addresses the foundational questions that arise when starting a new purification method for a compound like 3-chloro-N-(2-methylphenyl)benzamide.
Q1: What is the most suitable column chemistry to start with for purifying 3-chloro-N-(2-methylphenyl)benzamide?
A1: For a neutral, moderately hydrophobic, and aromatic molecule like 3-chloro-N-(2-methylphenyl)benzamide, Reversed-Phase HPLC (RP-HPLC) is the standard and most effective approach.[1][2] The initial column of choice should be a high-purity silica-based C18 (Octadecylsilane) column. This is considered the "workhorse" of reversed-phase chromatography due to its broad applicability and strong hydrophobic retention for a wide range of molecules.[2][3]
If initial separations on a C18 column show insufficient resolution between the main compound and critical impurities, consider screening columns with alternative selectivities. Good secondary choices include:
Phenyl-Hexyl: This phase offers alternative selectivity through π-π interactions with the aromatic rings of your analyte, which can be highly effective for separating aromatic isomers or closely related impurities.[4]
C8 (Octylsilane): A less hydrophobic alternative to C18, which can be useful if your compound is too strongly retained on a C18 column, leading to excessively long run times or the need for very high organic solvent concentrations.
Q2: How should I select the initial mobile phase conditions, including solvents and pH?
A2: The mobile phase is a critical component for achieving good separation.[5] For RP-HPLC, the mobile phase consists of a polar aqueous component (Solvent A) and a less polar organic component (Solvent B).[6]
Organic Solvent (Solvent B): Acetonitrile (ACN) is the recommended starting organic solvent. It generally provides sharp peaks, has a low viscosity (leading to lower backpressure), and good UV transparency.[7] Methanol (MeOH) is a common alternative that can offer different selectivity and may sometimes improve peak shape for certain compounds.[8]
Aqueous Solvent (Solvent A): High-purity (HPLC-grade) water is the standard.
pH Control: Since 3-chloro-N-(2-methylphenyl)benzamide is a neutral amide, its retention is not expected to be significantly affected by pH. Therefore, starting with a neutral mobile phase (e.g., pure water and acetonitrile) is appropriate. However, if impurities are acidic or basic, controlling the pH becomes crucial.[1] For general robustness and to suppress silanol activity on the column's stationary phase, a slightly acidic mobile phase is often beneficial. A common starting point is to add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both the aqueous and organic phases.[4]
Q3: What is the best UV wavelength for detecting 3-chloro-N-(2-methylphenyl)benzamide?
A3: The ideal detection wavelength is where the analyte exhibits maximum absorbance, which provides the highest sensitivity. For a novel compound, this is determined by running a UV-Vis spectrum of the analyte dissolved in the mobile phase. Most modern HPLC systems with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector can do this automatically.
Given the structure (multiple aromatic rings), strong absorbance is expected in the range of 210-280 nm. A common starting point for aromatic compounds is 254 nm , as it is a traditional wavelength for mercury lamps and provides good sensitivity for many aromatic systems. However, always confirm the optimal wavelength experimentally for the best signal-to-noise ratio.
Q4: Should I begin with an isocratic or a gradient method for initial screening?
A4: For method development, a gradient method is almost always the preferred starting point.[9] An isocratic method (constant mobile phase composition) is only suitable when you already know the approximate retention conditions.
A broad "scouting" gradient allows you to:
Elute all components of your sample in a reasonable time.
Determine the approximate organic solvent percentage needed to elute your target compound.
Reveal the complexity of the sample mixture (i.e., the number of impurities).
A typical scouting gradient would be to run from a low percentage of organic solvent (e.g., 5-10% ACN) to a high percentage (e.g., 95-100% ACN) over 10-20 minutes.[9] This will provide a comprehensive overview of the sample and form the basis for further optimization.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during method refinement.
Peak Shape Issues
Q5: My main peak is tailing (asymmetrical with a drawn-out trailing edge). What are the causes and how can I fix it?
A5: Peak tailing is a common issue that can compromise resolution and integration accuracy. The USP Tailing Factor (T) should ideally be ≤ 2.[10]
Potential Cause
Explanation & Solution
Secondary Silanol Interactions
Uncapped, acidic silanol groups on the silica stationary phase can interact strongly with polar functional groups (like the amide in your analyte), causing tailing. Solution: Add a small amount of an acidic modifier like 0.1% formic acid or TFA to the mobile phase. This protonates the silanols, reducing their interaction with the analyte. Using a modern, high-purity, end-capped column also minimizes this effect.
Column Overload
Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a distorted peak shape.[11] Solution: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves and retention time increases slightly, overload was the issue.
Column Contamination or Void
A partially blocked inlet frit or a void (a channel) at the head of the column can disrupt the sample band, causing tailing for all peaks.[11][12] Solution: First, try reversing and flushing the column (check manufacturer's instructions). If this doesn't work, the column may need to be replaced. Using a guard column can protect the analytical column from particulate matter.
Mismatched Sample Solvent
If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure ACN when the gradient starts at 10% ACN), it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.
Q6: My peak is fronting (asymmetrical with a leading edge). Why is this happening?
A6: Peak fronting is less common than tailing but usually points to a few specific issues.
Potential Cause
Explanation & Solution
Column Overload (Specific Cases)
While often causing tailing, severe mass overload of certain compounds can also lead to fronting.[13] Solution: Dilute the sample and reinject to see if the peak shape becomes symmetrical.
Sample Insolubility / Poor Solubility
If the analyte is not fully soluble in the mobile phase, it can precipitate at the head of the column upon injection and then slowly redissolve as the gradient progresses, causing a fronting peak. Solution: Ensure the sample is fully dissolved in the injection solvent. Consider changing the injection solvent to one with better solvating power that is still compatible with the mobile phase.
Temperature Mismatch
A significant temperature difference between the injected sample and the column can sometimes cause peak shape distortion, including fronting. Solution: Ensure the column compartment and autosampler are at a stable, controlled temperature.
Resolution & Retention Issues
Q7: I am not getting enough resolution between my main peak and a critical impurity. How can I improve it?
A7: Improving resolution (Rs) is a primary goal of method development. Resolution is a function of efficiency (N), selectivity (α), and retention (k). The most impactful changes often come from altering selectivity.[3]
Here is a logical workflow to improve resolution:
Caption: A troubleshooting workflow for diagnosing and resolving HPLC carryover.
1. Optimize the Autosampler Needle Wash: This is the most common source of carryover. [14]The wash solvent must be strong enough to completely solubilize your analyte.
Increase Wash Solvent Strength: If your sample is dissolved in a strong solvent, your wash solvent must be at least as strong. Try using a wash solvent that mimics the strongest point of your gradient. For stubborn compounds, adding a small amount of acid or base to the wash can help.
[15][16] * Increase Wash Time/Volume: Ensure the wash cycle is long enough to thoroughly rinse the needle and injection port.
[14]* 2. Inspect Hardware: Worn parts in the injection system can create dead volumes where the sample gets trapped.
[17] * Injector Rotor Seal: This is a common wear part. A scratched or worn seal can trap and release sample.
[15] * Needle and Needle Seat: Inspect for scratches or damage.
3. Rule out the Column: Strongly retained compounds may not be fully eluted during the gradient, leading to "column carryover."
[15] * Solution: Extend the gradient hold at the high organic percentage or add a high-organic "flush" step at the end of each run to strip the column of any remaining material.
[14]
Q10: My signal-to-noise (S/N) ratio is poor. How can I improve sensitivity?
A10: A low S/N ratio can make it difficult to detect and quantify low-level impurities.
Potential Cause
Explanation & Solution
Noisy Baseline
A noisy baseline can be caused by a dying detector lamp, air bubbles in the system, or contaminated mobile phase. [18]Solution: Check the detector lamp's energy/hours. Degas the mobile phase thoroughly. Use high-purity, HPLC-grade solvents and prepare fresh mobile phase.
Suboptimal Wavelength
If you are not detecting at the analyte's absorbance maximum (λmax), your signal will be weak. Solution: As mentioned in Q3, determine the λmax using a DAD/PDA detector and set your detection wavelength accordingly.
Poor Peak Shape
Broad, tailing peaks are shorter in height than sharp, efficient peaks containing the same mass, resulting in a lower S/N ratio. Solution: Address any peak shape issues using the advice in Q5. Improving column efficiency (e.g., by using a column with smaller particles) will produce sharper, taller peaks. [5][19]
Dirty Flow Cell
Contamination in the detector flow cell can scatter light and increase baseline noise. Solution: Flush the system with a strong, appropriate solvent (e.g., isopropanol) to clean the flow cell.
Section 3: Protocols & Workflows
Protocol 1: Systematic Method Development Workflow
This protocol provides a step-by-step guide for developing a robust purification method from scratch.
Analyte Characterization: Determine the solubility and UV absorbance spectrum of 3-chloro-N-(2-methylphenyl)benzamide.
Initial Column & Mobile Phase Selection:
Column: C18, ~150 mm x 4.6 mm, 3.5 or 5 µm particle size.
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Detector: DAD/PDA set to the determined λmax (or 254 nm as a starting point).
Column Temperature: 30 °C.
Flow Rate: 1.0 mL/min.
Run Scouting Gradient:
Perform a broad linear gradient from 5% B to 95% B over 20 minutes.
Hold at 95% B for 5 minutes.
Return to 5% B and re-equilibrate for 5 minutes.
Analyze Scouting Run:
Identify the peak for your target compound.
Note the %B at which your target compound elutes.
Assess the separation of the target from its nearest impurities.
Gradient Optimization:
Based on the scouting run, design a more focused gradient. For example, if your peak eluted at 60% B, you might design a gradient from 40% B to 70% B over 15 minutes. This shallower slope will improve resolution in that region.
Selectivity Screen (If Necessary):
If resolution is still inadequate, repeat the optimized gradient protocol after:
a) Changing the organic solvent to Methanol.
b) Changing the column to a Phenyl-Hexyl phase.
Final Refinement: Once adequate separation is achieved, fine-tune parameters like flow rate and temperature to optimize run time and peak shape.
Protocol 2: System Suitability Test (SST)
An SST must be performed before any formal analysis to verify that the entire chromatography system is operating correctly. [20][21]It ensures data quality and is a regulatory requirement in many industries.
[20]
Prepare SST Solution: Create a solution containing your main compound (3-chloro-N-(2-methylphenyl)benzamide) and spike it with small amounts of known critical impurities, if available. The concentrations should be chosen to challenge the system's ability to meet the performance criteria.
[20]2. Define Acceptance Criteria: Before running the test, define the acceptable limits for key parameters. These are based on method validation data.
[21]3. Perform Replicate Injections: Inject the SST solution five or six times consecutively.
Evaluate Parameters: Calculate the following for the critical peaks:
Resolution (Rs): The resolution between the main peak and the closest eluting impurity must be ≥ 1.5 (or a value defined during validation).
[10] * Repeatability (%RSD): The Relative Standard Deviation of the peak area and retention time for the replicate injections should be ≤ 2.0%.
[10] * Tailing Factor (T): The tailing factor for the main peak should be ≤ 2.0.
[10] * Theoretical Plates (N): Must meet a minimum efficiency value set during validation.
Pass/Fail Decision: If all parameters meet the pre-defined acceptance criteria, the system is suitable for analysis. If any parameter fails, the analysis cannot proceed until the issue is identified and corrected.
[21]
References
Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru. Available at: [Link]
Solving Carryover Problems in HPLC. Shimadzu Scientific Instruments. Available at: [Link]
Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. (2013). Research Journal of Pharmacy and Technology. Available at: [Link]
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]
Getting the peaks perfect: System suitability for HPLC. (2001). American Chemical Society. Available at: [Link]
HPLC Retention Time Drift: Causes & Troubleshooting Guide. (2026). Timberline Instruments. Available at: [Link]
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Available at: [Link]
System Suitability in HPLC Analysis. Pharmaguideline. Available at: [Link]
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2026). LCGC International. Available at: [Link]
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2025). LCGC International. Available at: [Link]
TROUBLESHOOTING GUIDE – HPLC. Available at: [Link]
HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]
Minimizing HPLC Carryover. (2025). Lab Manager. Available at: [Link]
Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025). Lab Manager. Available at: [Link]
Causes of Retention Time Drift in HPLC. Element Lab Solutions. Available at: [Link]
The LCGC Blog: Retention Shifts in HPLC. (2013). LCGC International. Available at: [Link]
Troubleshooting Basics, Part III: Retention Problems. (2011). LCGC International. Available at: [Link]
Back to the Basics: Considering Carryover, Column Back Pressure, and Wavelength When Developing Chromatographic Methods. (2026). LCGC International. Available at: [Link]
Carryover. (2025). Waters Help Center. Available at: [Link]
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. Available at: [Link]
How to improve peaks separation in HPLC? (2024). ResearchGate. Available at: [Link]
ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Molnar Institute. Available at: [Link]
System suitability Requirements for a USP HPLC Method. (2025). MicroSolv. Available at: [Link]
A Comparative Crystallographic Analysis of 3-chloro-N-(2-methylphenyl)benzamide and Its Positional Isomers: Unraveling the Impact of Substituent Placement on Molecular Conformation and Crystal Packing
In the landscape of drug discovery and materials science, the three-dimensional arrangement of atoms within a molecule—its crystal structure—is a critical determinant of its physicochemical properties.[1][2] Properties s...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of drug discovery and materials science, the three-dimensional arrangement of atoms within a molecule—its crystal structure—is a critical determinant of its physicochemical properties.[1][2] Properties such as solubility, stability, and bioavailability are intrinsically linked to the solid-state architecture of a compound.[1][2] This guide provides an in-depth comparative analysis of the crystal structure of 3-chloro-N-(2-methylphenyl)benzamide and several of its positional isomers. By examining the subtle yet significant changes in molecular geometry and intermolecular interactions that arise from altering the positions of the chloro and methyl substituents, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how isomeric variations can influence crystal packing and, by extension, material properties.
The primary technique underpinning this analysis is single-crystal X-ray diffraction (XRD), a powerful and non-destructive method that provides precise details about the internal lattice of crystalline substances, including bond lengths, bond angles, and the overall three-dimensional arrangement of molecules.[3][4][5]
The Significance of Crystal Structure in Pharmaceutical Development
The journey of a drug molecule from a promising candidate to a final formulated product is heavily influenced by its solid-state properties. Different crystal forms of the same active pharmaceutical ingredient (API), known as polymorphs, can exhibit varied therapeutic efficacy and manufacturability.[2][6] Therefore, a comprehensive understanding of the crystal structure is not merely an academic exercise; it is a cornerstone of rational drug design and development.[6][7][8] Crystallographic studies provide the foundational data for structure-based drug design (SBDD), enabling the optimization of lead compounds to enhance efficacy and minimize off-target effects.[6][7]
The determination of the crystal structures discussed herein relies on the well-established technique of single-crystal X-ray diffraction. This section outlines the generalized protocol, highlighting the principles that ensure data integrity and accuracy.
Step-by-Step Experimental Workflow
Crystal Growth and Selection : High-quality single crystals of the target compound and its isomers are grown, typically through slow evaporation from a suitable solvent. A crystal with well-defined faces and without visible defects is selected and mounted on a goniometer head.
Data Collection : The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment.[9] The crystal lattice diffracts the X-rays in a specific pattern of spots.[9] A detector records the position and intensity of these diffracted beams.[9]
Structure Solution and Refinement : The diffraction pattern is analyzed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are determined using computational methods (structure solution). This initial model is then refined to achieve the best possible fit between the observed and calculated diffraction data, yielding precise atomic coordinates, bond lengths, and angles.
The following diagram illustrates the fundamental workflow of a single-crystal XRD experiment.
Caption: A simplified workflow for crystal structure determination using single-crystal X-ray diffraction.
Comparative Analysis of Isomeric Crystal Structures
The core of this guide is the comparison of the crystal structure of 3-chloro-N-(2-methylphenyl)benzamide with its positional isomers. The data reveals that the location of the chloro and methyl groups significantly influences the molecular conformation, particularly the dihedral angle between the two aromatic rings and the arrangement of intermolecular hydrogen bonds.
Molecular Conformation and Dihedral Angles
The relative orientation of the benzoyl and aniline rings is a key structural feature. This is quantified by the dihedral angle between the planes of the two rings. A smaller dihedral angle indicates a more coplanar arrangement, while a larger angle signifies a more twisted conformation.
In the target molecule, 3-chloro-N-(2-methylphenyl)benzamide , the two benzene rings are nearly coplanar, with a dihedral angle of just 3.48(5)°.[10] This planarity is noteworthy and is influenced by the anti position of the meta-chloro atom relative to the C=O bond and the syn position of the ortho-methyl group relative to the N-H bond.[10]
In contrast, its isomers exhibit significantly different conformations:
3-chloro-N-(3-methylphenyl)benzamide : The dihedral angle between the aromatic rings is a much larger 77.4(1)°.[11]
2-chloro-N-(4-methylphenyl)benzamide : This isomer adopts a highly twisted conformation with a dihedral angle of 82.8(1)°.[12]
N-(4-Chlorophenyl)-2-methylbenzamide : Similarly, this compound shows a large dihedral angle of 83.1(1)°.[13]
2-chloro-N-(3-methylphenyl)benzamide : The dihedral angle is 38.7(1)°, representing an intermediate conformation between the nearly planar and highly twisted structures.[14]
N-(2-Chlorophenyl)-2-methylbenzamide : Interestingly, this isomer also exhibits a nearly coplanar arrangement with a small dihedral angle of 7.4(3)°.[15]
The following table summarizes the key crystallographic data for 3-chloro-N-(2-methylphenyl)benzamide and a selection of its isomers.
A common feature across all the analyzed structures is the presence of intermolecular N-H···O hydrogen bonds. These interactions link the molecules into chains, forming a robust supramolecular architecture. The specific arrangement of these chains, however, is influenced by the overall molecular shape dictated by the dihedral angle.
The diagram below illustrates the relationship between substituent position, molecular conformation, and the resulting crystal packing motif.
Caption: The influence of isomeric substitution on molecular conformation and crystal packing.
In 3-chloro-N-(2-methylphenyl)benzamide , the nearly planar molecules pack efficiently, linked by N-H···O hydrogen bonds to form chains that propagate along the b-axis.[10] For isomers with large dihedral angles, such as 2-chloro-N-(4-methylphenyl)benzamide , the twisted shape of the molecules leads to a different packing arrangement, although the fundamental N-H···O hydrogen-bonded chains are preserved.[12]
Conclusion
This comparative guide demonstrates that minor changes in the positions of substituents on the aromatic rings of benzamide derivatives can lead to profound differences in their crystal structures. The dihedral angle between the benzoyl and aniline rings is particularly sensitive to the location of the chloro and methyl groups. For 3-chloro-N-(2-methylphenyl)benzamide, the specific ortho-methyl and meta-chloro substitution pattern results in a nearly coplanar molecular conformation, a feature that distinguishes it from many of its more twisted isomers.
These structural variations, driven by steric and electronic effects, directly impact the intermolecular interactions and the efficiency of crystal packing. For professionals in drug development, this underscores the importance of comprehensive solid-state characterization. The choice of a particular isomer can have significant consequences for the physical properties of an API, and by extension, its performance as a therapeutic agent. Future work could extend this analysis to a wider range of isomers and correlate the observed structural features with experimentally determined properties like melting point and solubility.
References
Vertex AI Search. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design.
IUCr Journals. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Cryst., A79, a117.
OMICS International. The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques.
Rodrigues, V. Z., Gowda, B. T., Vrábel, V., & Kožíšek, J. (2011). 3-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3277.
Zhanghua Dryer. (2025, July 11). The Importance of Crystallization in Pharmaceutical Manufacturing.
SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction.
PMC - NIH. The role of crystallography in drug design.
Gowda, B. T., Shetty, M. M., & Kumar, S. (2009). N-(4-Chlorophenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o389.
Gowda, B. T., Kumar, S., & Fuess, H. (2008). N-(2-Chlorophenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1421.
Pulstec USA. (2023, October 25). Single Crystal X-ray Diffraction.
Bruker. (2020, November 20). What is Single Crystal X-ray Diffraction? [Video]. YouTube.
Rodrigues, V. Z., Gowda, B. T., Vrábel, V., & Kožíšek, J. (2011). 4-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2941.
Rodrigues, V. Z., Gowda, B. T., Vrábel, V., & Kožíšek, J. (2011). 2-Chloro-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2940.
Rodrigues, V. Z., Gowda, B. T., Vrábel, V., & Kožíšek, J. (2011). 2-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2898.
Rodrigues, V. Z., Gowda, B. T., Vrábel, V., & Kožíšek, J. (2011). 3-Chloro-N-(2-methyl-phen-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3278.
A Comparative Guide to Purity Validation of 3-chloro-N-(2-methylphenyl)benzamide by Quantitative NMR Spectroscopy
In the landscape of pharmaceutical development and quality control, the unambiguous determination of a compound's purity is paramount. For active pharmaceutical ingredients (APIs) like 3-chloro-N-(2-methylphenyl)benzamid...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development and quality control, the unambiguous determination of a compound's purity is paramount. For active pharmaceutical ingredients (APIs) like 3-chloro-N-(2-methylphenyl)benzamide, a molecule with potential applications stemming from its core benzanilide structure, rigorous purity assessment ensures safety, efficacy, and batch-to-batch consistency. While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical method offering distinct advantages.[1][2] This guide provides an in-depth, comparative analysis of qNMR for the purity validation of 3-chloro-N-(2-methylphenyl)benzamide, grounded in scientific principles and practical experimental insights.
The Principle of Quantitative NMR (qNMR): A Foundation of Trust
Unlike chromatographic techniques that rely on the response of a detector to an analyte, qNMR is based on a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3] This allows for the absolute quantification of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and concentration, without the need for an identical reference standard of the analyte itself.[4][5] This inherent characteristic establishes qNMR as a primary ratio method of measurement, capable of delivering SI-traceable results.[6][7]
The purity of the analyte (Px) can be calculated using the following equation:
x = Analyte (3-chloro-N-(2-methylphenyl)benzamide)
std = Internal Standard
This direct measurement capability minimizes the reliance on analyte-specific reference standards, which can be a significant advantage, especially for novel compounds or when reference materials are unavailable.[6]
Experimental Workflow: A Self-Validating System
The successful implementation of a qNMR purity assay hinges on a meticulously planned and executed experimental workflow. Each step is designed to minimize potential sources of error and ensure the integrity of the final result.
Caption: A streamlined workflow for qNMR purity determination.
Detailed Experimental Protocol for 3-chloro-N-(2-methylphenyl)benzamide
1. Selection of Internal Standard and Solvent:
Internal Standard: The choice of internal standard is critical. It must have high purity, be stable, non-volatile, and possess signals that do not overlap with the analyte's signals.[8] For 3-chloro-N-(2-methylphenyl)benzamide, maleic anhydride is a suitable choice. Its sharp singlet in DMSO-d6 around 7.2 ppm typically does not interfere with the aromatic protons of the analyte.
Solvent: A deuterated solvent that dissolves both the analyte and the internal standard is required. DMSO-d6 is a common choice due to its excellent solvating power for a wide range of organic compounds.[9]
2. Sample Preparation:
Accurately weigh approximately 10-20 mg of 3-chloro-N-(2-methylphenyl)benzamide into a clean, dry vial.
Accurately weigh a similar mass of the certified internal standard (e.g., maleic anhydride) into the same vial. The use of a microbalance is crucial for minimizing weighing errors, a significant contributor to overall uncertainty.[10]
Add a precise volume (e.g., 0.75 mL) of DMSO-d6 to the vial.
Ensure complete dissolution by gentle vortexing or sonication.
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
Key Acquisition Parameters:
Pulse Angle: A calibrated 90° pulse must be used to ensure uniform excitation across the entire spectrum.[11]
Relaxation Delay (d1): This is arguably the most critical parameter for accurate quantification. The delay between pulses must be at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard protons being quantified. This ensures complete relaxation and prevents signal saturation. A d1 of 30-60 seconds is often a safe starting point.
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[12]
Acquisition Time (aq): A longer acquisition time provides better resolution and a more stable baseline for accurate integration.
4. Data Processing and Purity Calculation:
Apply zero-filling to improve digital resolution.
Perform careful phasing and baseline correction to ensure accurate integration.
Select well-resolved, non-overlapping signals for both the analyte and the internal standard for integration. For 3-chloro-N-(2-methylphenyl)benzamide, the aromatic protons are suitable candidates. For maleic anhydride, the singlet from the two vinyl protons is used.
Calculate the purity using the qNMR equation provided earlier.
Comparison with HPLC: An Orthogonal Approach
While qNMR provides an absolute measure of purity, HPLC is a powerful separation technique that excels at detecting and quantifying trace impurities.[1] A comprehensive purity assessment often benefits from the use of both orthogonal techniques.[1][5]
Feature
Quantitative NMR (qNMR)
High-Performance Liquid Chromatography (HPLC)
Principle
Direct, primary method based on the molar concentration of nuclei.[5]
Comparative method based on separation and detector response.[5]
Quantification
Absolute quantification without a specific analyte reference standard.[4]
Typically requires a reference standard for each impurity for accurate quantification.[1]
Impurity Detection
Can detect and quantify any soluble impurity with an NMR signal.[11]
Highly sensitive for impurities with a chromophore (for UV detection). May miss non-chromophoric impurities.[1]
Structural Info
Provides structural information for impurity identification.[1]
Provides retention time, which is not a unique identifier.
Speed
Relatively fast, with each measurement taking around 10-15 minutes.[4]
Can be more time-consuming due to method development and run times.
Validation
Validation can be streamlined, with a focus on parameters like precision and accuracy.[7]
Requires more extensive validation, including linearity, range, and specificity.[13]
Identifying Potential Impurities in 3-chloro-N-(2-methylphenyl)benzamide Synthesis
The synthesis of N-aryl amides can involve several pathways, each with potential for specific impurities.[14][15][16] Common synthetic routes include the reaction of an acid chloride with an amine or copper-catalyzed amination of aryl halides.[14] Potential impurities could include:
Starting Materials: Unreacted 3-chlorobenzoyl chloride, 2-methylaniline, or the corresponding carboxylic acid.
By-products: Ureas from reactions with isocyanates, or products from side reactions.[17]
Residual Solvents: Solvents used in the synthesis and purification steps.
qNMR is particularly adept at identifying and quantifying these types of impurities, often from a single spectrum.[11]
The Logic of Validation: Ensuring Fitness for Purpose
The validation of a qNMR method follows guidelines from regulatory bodies like the ICH.[13] The focus is on demonstrating that the method is "fit for its intended purpose."[7]
Caption: Key parameters for the validation of a qNMR analytical procedure.
For a qNMR purity assay, key validation parameters include:
Specificity: Ensuring the signals chosen for quantification are unique to the analyte and internal standard and free from interference.
Accuracy: Determined by analyzing a sample of known purity or by comparison to another validated method.
Precision: Assessed through repeatability (multiple measurements of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments).
Linearity and Range: Demonstrating that the response is proportional to the concentration over a defined range.[13]
Limit of Quantitation (LOQ): The lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy.[18][19]
Conclusion: The Authoritative Power of qNMR
For the purity determination of 3-chloro-N-(2-methylphenyl)benzamide, qNMR spectroscopy offers a robust, reliable, and efficient analytical solution. Its foundation as a primary method provides a high degree of confidence in the generated data. When used in conjunction with a powerful separation technique like HPLC, it provides a comprehensive and irrefutable assessment of a compound's purity, a critical requirement for researchers, scientists, and drug development professionals dedicated to ensuring the quality and safety of pharmaceutical products.
References
Organic Primary Standards Group. (n.d.). Quantitative NMR. National Metrology Institute of Japan. Retrieved from [Link]
JEOL. (2022, December 19). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. Retrieved from [Link]
Figueroa, J. S., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(11), 1784-1787. Retrieved from [Link]
American Pharmaceutical Review. (2023, April 1). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. Retrieved from [Link]
U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]
Almac Group. (n.d.). QNMR – a modern alternative to HPLC. Retrieved from [Link]
Li, Y., et al. (2018). High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. RSC Advances, 8(52), 29598-29605. Retrieved from [Link]
Gowda, B. T., et al. (2008). N-(3-Chlorophenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o861. Retrieved from [Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]
Xiang, S., et al. (2013). Synthesis of N‐Arylamides by Copper‐Catalyzed Amination of Aryl Halides with Nitriles. Chemistry – An Asian Journal, 8(8), 1845-1848. Retrieved from [Link]
MDPI. (2026, February 24). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Molbank, 2026(1), M1834. Retrieved from [Link]
University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
Mishima, Y., et al. (2018). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Angewandte Chemie International Edition, 57(38), 12489-12493. Retrieved from [Link]
Simmler, C., et al. (2014). Validation of a Generic qHNMR Method for Natural Products Analysis. Phytochemical Analysis, 25(5), 443-453. Retrieved from [Link]
Diehl, B. W. K., et al. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe, 19(5), 15-19. Retrieved from [Link]
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
Gowda, B. T., et al. (2008). N-(3-Chloro-phen-yl)-2-methyl-benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o861. Retrieved from [Link]
Simmler, C., et al. (2014). Validation of a generic quantitative (1)H NMR method for natural products analysis. Phytochemical Analysis, 25(5), 443-453. Retrieved from [Link]
Mishima, Y., et al. (2018). Preparation of N -Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. ResearchGate. Retrieved from [Link]
Google Patents. (1993). US5260483A - Preparation of n-aryl amides from isocyanates.
The Royal Society of Chemistry. (n.d.). d1nj03041h1.pdf. Retrieved from [Link]
ResearchGate. (n.d.). Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). Retrieved from [Link]
MDPI. (2021, November 14). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Molecules, 26(22), 6902. Retrieved from [Link]
ResearchGate. (n.d.). Quantitative 1H NMR spectroscopy. Retrieved from [Link]
A Comparative Guide to Analytical Method Validation for the Detection of 3-chloro-N-(2-methylphenyl)benzamide
This guide provides a comprehensive framework for the validation of analytical methods for the detection and quantification of 3-chloro-N-(2-methylphenyl)benzamide, a representative small molecule within the broader clas...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the validation of analytical methods for the detection and quantification of 3-chloro-N-(2-methylphenyl)benzamide, a representative small molecule within the broader class of benzamide compounds. In pharmaceutical development and quality control, the ability to accurately and reliably measure an active pharmaceutical ingredient (API), its impurities, or its metabolites is paramount. A validated analytical procedure ensures that the data generated is fit for its intended purpose, a non-negotiable requirement for regulatory submissions and ensuring patient safety.[1][2][3][4]
This document moves beyond a simple recitation of steps, delving into the causality behind experimental design choices. We will compare three common and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and provide detailed, self-validating protocols grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines.[2][5][6][7][8]
Strategic Selection of the Analytical Technique
The choice of analytical instrumentation is the foundational decision in method development and is dictated by the specific requirements of the analysis. For a molecule like 3-chloro-N-(2-methylphenyl)benzamide, the primary considerations are its physicochemical properties (polarity, volatility, thermal stability) and the analytical objective (e.g., potency assay, impurity profiling, or bioanalysis).
High-Performance Liquid Chromatography (HPLC) with UV Detection: Often the workhorse for quality control of bulk drug substances and formulated products.[9][10] It is ideal for quantifying the main component when concentrations are relatively high. Its robustness and simplicity make it suitable for routine analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and thermally stable compounds. While many benzamides can be analyzed by GC, they may require derivatization to increase their volatility.[10] The mass spectrometer provides high specificity, making it excellent for identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification and analysis in complex matrices like plasma or tissue samples.[11][12][13] Its unparalleled sensitivity and selectivity make it the method of choice for detecting low-level impurities, degradation products, or for pharmacokinetic studies.[12][14]
Comparative Overview of Analytical Techniques
Parameter
HPLC-UV
GC-MS
LC-MS/MS
Principle
Chromatographic separation based on polarity, with UV absorbance detection.
Separation of volatile compounds in the gas phase, with mass-based detection.
HPLC separation followed by mass analysis of parent and fragment ions.
Specificity
Moderate to High. Relies on chromatographic resolution.
Very High. Mass spectrum provides a molecular fingerprint.
Extremely High. Based on precursor/product ion transitions (MRM).[11]
Widely accepted, especially for volatile compounds.
The standard for bioanalytical studies and trace analysis.[16][17]
The Validation Framework: A Self-Validating System
Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[2][17][18] The process is a logical, systematic journey that builds confidence in the method's performance. Each parameter validates not only itself but also supports the integrity of the subsequent parameters. This workflow is guided by the ICH Q2(R1) and Q2(R2) documents.[2][5][6][7][8]
Caption: The logical workflow for analytical method validation.
Experimental Protocols: A Comparative Guide
The following sections provide detailed protocols for validating an analytical method for 3-chloro-N-(2-methylphenyl)benzamide using HPLC-UV and LC-MS/MS. These protocols are designed to be self-validating and adhere to ICH guidelines.[7]
HPLC-UV Method Validation Protocol
This protocol is designed for an assay to determine the potency of 3-chloro-N-(2-methylphenyl)benzamide in a drug substance.
Chromatographic Conditions (Example)
Parameter
Specification
HPLC Column
C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase
Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Causality: This is the first and most critical parameter. It proves that the signal you measure comes solely from your analyte of interest and not from impurities, degradation products, or matrix components. Without specificity, all other measurements (accuracy, precision) are meaningless.
Protocol:
Prepare solutions of a placebo (all formulation components except the API), a known related impurity, and the 3-chloro-N-(2-methylphenyl)benzamide reference standard.
Prepare a stressed sample by subjecting the API to acid, base, oxidative, thermal, and photolytic degradation.
Inject all samples.
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the placebo and known impurities. In the stressed sample, the main peak should be chromatographically resolved from all degradation product peaks (Resolution > 2.0).
2. Linearity
Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response. This relationship is the basis for calculating the concentration of unknown samples.
Protocol:
Prepare a stock solution of the reference standard.
Perform serial dilutions to prepare at least five concentration levels, typically ranging from 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
Inject each concentration in triplicate.
Acceptance Criteria: The correlation coefficient (r²) of the linear regression line (peak area vs. concentration) should be ≥ 0.999.[9] The y-intercept should be insignificant compared to the response at 100% concentration.
3. Range
Causality: The range is the interval between the upper and lower concentrations of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Protocol: The range is confirmed by the successful validation of linearity, accuracy, and precision within the tested concentration boundaries.
Acceptance Criteria: The method is accurate, precise, and linear from 80% to 120% of the target concentration.
4. Accuracy (as Recovery)
Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed by spiking a placebo matrix with a known amount of API and measuring the recovery.
Protocol:
Prepare placebo samples spiked with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each level in triplicate (total of 9 samples).
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.[19]
5. Precision
Causality: Precision demonstrates the degree of scatter between a series of measurements. It is evaluated at two levels:
Repeatability (Intra-assay precision): Assesses precision over a short time interval by the same analyst with the same equipment.
Intermediate Precision: Assesses the effect of random events within a laboratory (different days, different analysts, different equipment).
Protocol:
Repeatability: Analyze six replicate samples of the API at 100% of the target concentration.
Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst.
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.[15][19]
6. Limit of Quantitation (LOQ) & Limit of Detection (LOD)
Causality: These parameters are critical for impurity analysis, not typically for an assay of the main component. LOQ is the lowest concentration that can be measured with acceptable accuracy and precision, while LOD is the lowest concentration that can be detected.[7]
Protocol (for impurity method):
Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10 (for LOQ) and 3 (for LOD).
Inject six replicates at the proposed LOQ concentration and confirm that the accuracy (recovery) and precision (%RSD) meet predefined criteria (e.g., recovery 80-120%, %RSD ≤ 10%).
Acceptance Criteria: S/N ≥ 10 for LOQ and S/N ≥ 3 for LOD. Precision and accuracy at the LOQ must be acceptable.
7. Robustness
Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Protocol:
Vary critical parameters one at a time, such as:
Flow rate (± 0.1 mL/min)
Column temperature (± 5°C)
Mobile phase composition (e.g., ± 2% acetonitrile)
Analyze a system suitability solution under each condition.
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits for all varied conditions.[19]
LC-MS/MS Method Validation Protocol
This protocol is designed for a bioanalytical method to quantify 3-chloro-N-(2-methylphenyl)benzamide in human plasma, following FDA and EMA guidelines.[1][16][20][21]
A stable isotope-labeled version of the analyte is ideal.
| Sample Preparation | Protein precipitation or Solid Phase Extraction (SPE) |
Caption: General experimental workflow for LC-MS/MS bioanalysis.
1. Selectivity and Matrix Effect
Causality: In bioanalysis, selectivity proves the method can differentiate the analyte from endogenous matrix components. The matrix effect evaluates the suppression or enhancement of ionization caused by these components, which can severely impact accuracy.
Protocol:
Analyze blank plasma samples from at least six different sources.
Analyze blank plasma from the same sources spiked with the analyte at the LOQ and with the internal standard.
Compare the peak response of the analyte in neat solution versus its response in a post-extraction spiked blank sample.
Acceptance Criteria: Blank samples should have no significant interfering peaks at the retention times of the analyte and IS (<20% of LOQ response). The matrix factor (response in matrix / response in neat solution) should be consistent, with a %RSD of ≤ 15%.
2. Linearity, Range, and LOQ
Causality: A calibration curve is constructed in the same biological matrix to mimic the study samples. The LOQ must be low enough to quantify the lowest expected concentrations in the study.
Protocol:
Prepare a calibration curve in blank plasma with 8-10 non-zero standards, including one at the Lower Limit of Quantitation (LLOQ) and one at the Upper Limit of Quantitation (ULOQ).
Analyze the curve using a weighted (e.g., 1/x²) linear regression.
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). At least 75% of standards must meet this criterion.
3. Accuracy and Precision (Intra- and Inter-batch)
Causality: This is the cornerstone of bioanalytical validation, confirming the method's reliability over time. It's assessed using Quality Control (QC) samples.
Protocol:
Prepare QC samples in bulk at four levels: LLOQ, Low QC, Mid QC, and High QC.
Intra-batch: Analyze at least five replicates of each QC level in a single analytical run.
Inter-batch: Analyze the QCs in at least three separate runs on different days.
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% at LLOQ). The %RSD for precision should not exceed 15% (20% at LLOQ).[16]
4. Stability
Causality: Demonstrates that the analyte is stable throughout the entire sample lifecycle, from collection to analysis. This is critical to ensure that the measured concentration reflects the concentration at the time of sampling.
Protocol:
Analyze Low and High QC samples after subjecting them to various conditions:
Freeze-Thaw Stability: Three freeze-thaw cycles.
Short-Term (Bench-Top) Stability: Left at room temperature for an expected duration of sample processing.
Long-Term Stability: Stored at the intended storage temperature (-70°C or below) for a period longer than the study duration.
Post-Preparative Stability: Kept in the autosampler for the expected run time.
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Summary of Expected Performance Data
The following table presents a realistic comparison of the expected performance characteristics for the validated methods. This data illustrates the trade-offs between the techniques.
The validation of an analytical method is a rigorous, evidence-based process that underpins the reliability of all data generated in pharmaceutical development. For the analysis of 3-chloro-N-(2-methylphenyl)benzamide, the choice of method is driven entirely by the intended application.
For routine quality control, potency, and release testing of the drug substance or product, a validated HPLC-UV method is robust, cost-effective, and provides the necessary performance.[9]
For the quantification of trace-level impurities or for bioanalytical applications such as pharmacokinetic studies, the superior sensitivity and selectivity of LC-MS/MS are indispensable.[11][12]
The protocols and frameworks presented in this guide are built upon established regulatory principles to ensure the generation of defensible, high-quality analytical data. By understanding the causality behind each validation parameter, researchers can design experiments that are not only compliant but also scientifically sound, ensuring the integrity of their results from the bench to the regulatory filing.
ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union.
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA.
FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration.
European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?
Q2(R2) Validation of Analytical Procedures - FDA.
Guideline Bioanalytical method validation - EMA - European Union.
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
FDA Releases Guidance on Analytical Procedures - BioPharm International.
Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method - Benchchem.
A Comparative Guide to HPLC and GC-MS Methods for Benzamide Analysis - Benchchem.
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.
A Comparative Guide to the Cross-Validation of Analytical Methods for Benzamide Quantification - Benchchem.
Application of LCMS in small-molecule drug development.
Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application - PubMed.
Structure Elucidation of Unknown Impurity using LC MS in Pharmaceuticals - SynThink.
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC.
validation of analytical procedures q2(r2) - ICH.
Analytical Procedures and Methods Validation - Regulations.gov.
Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC.
A Comparative Guide to 3-chloro-N-(2-methylphenyl)benzamide and Other Halogenated Benzamides in Drug Discovery
Introduction: The Strategic Role of Halogenation in Benzamide Scaffolds The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core of a multitude of approved drugs with diverse thera...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Role of Halogenation in Benzamide Scaffolds
The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core of a multitude of approved drugs with diverse therapeutic applications, from antipsychotics to antiemetics and anticancer agents.[1] The strategic incorporation of halogen atoms—most commonly fluorine, chlorine, and bromine—into the benzamide framework is a well-established and powerful tool for modulating a molecule's physicochemical and pharmacological properties.[2][3] Halogenation can profoundly influence a compound's lipophilicity, metabolic stability, target binding affinity, and selectivity, making it a critical consideration in the iterative process of drug design and optimization.[4]
This guide provides a comparative analysis of 3-chloro-N-(2-methylphenyl)benzamide and other halogenated benzamides, offering insights into their relative performance in various drug discovery contexts. While direct and extensive biological data for 3-chloro-N-(2-methylphenyl)benzamide is not widely available in the public domain, we will leverage data from its close structural analog, 3-chloro-N-phenylbenzamide, and other halogenated benzamides to draw meaningful comparisons and elucidate key structure-activity relationships (SAR).
Comparative Analysis of Biological Activities
The biological activity of halogenated benzamides is highly dependent on the nature of the halogen, its position on the aromatic rings, and the presence of other substituents. This section provides a comparative overview of the anticancer and antimicrobial activities of selected halogenated benzamides.
Anticancer Activity
Halogenated benzamides have demonstrated significant potential as anticancer agents, often through the induction of apoptosis or the inhibition of key signaling pathways. The following table summarizes the in vitro cytotoxic activity of representative halogenated benzamides against various cancer cell lines.
The data, though from different studies and thus not directly comparable, highlights the potential of chloro- and bromo-substituted benzamides in cancer therapy. The 3-chloro-N-phenylbenzamide shows moderate activity against the SiHa cervical cancer cell line.[5] The introduction of a second aromatic system with a chloro-substituent, as seen in N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide, leads to a significant increase in potency against prostate cancer cell lines.[6] Similarly, the 3-bromobenzamide analog demonstrates low micromolar activity against a panel of cancer cell lines.[1] These findings underscore the importance of the halogen's position and the overall molecular architecture in determining cytotoxic potency.
Antimicrobial Activity
Halogenated benzamides have also been investigated for their antimicrobial properties. The following table presents the minimum inhibitory concentration (MIC) values for a selection of halogenated benzamides against various bacterial strains.
The available data suggests that the benzamide scaffold possesses inherent antimicrobial activity, which can be modulated by substitution patterns. For instance, 4-hydroxy-N-phenylbenzamide shows good activity against both E. coli and B. subtilis.[8] While specific data for a range of halogenated benzamides is needed for a comprehensive comparison, the existing literature supports the exploration of this chemical class for the development of novel antimicrobial agents.[2]
Experimental Protocols
The following are detailed methodologies for the synthesis of a representative halogenated benzamide and for key biological assays used to evaluate their therapeutic potential.
Synthesis of 3-chloro-N-(2-methylphenyl)benzamide
This protocol is adapted from established methods for the synthesis of benzamide derivatives.[9]
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-chlorobenzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at room temperature. Reflux the mixture for 2-3 hours until the reaction is complete (monitored by the cessation of gas evolution). Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 3-chlorobenzoyl chloride.
Amide Coupling: Dissolve the crude 3-chlorobenzoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate flask, dissolve 2-methylaniline (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM. Add the 2-methylaniline solution dropwise to the cooled 3-chlorobenzoyl chloride solution.
Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 3-chloro-N-(2-methylphenyl)benzamide.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
Cancer cell line of interest (e.g., SiHa, MCF-7, A549)
Complete cell culture medium
96-well microplates
Test compound (e.g., 3-chloro-N-(2-methylphenyl)benzamide) dissolved in DMSO
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-treated (DMSO) and untreated controls.
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
Bacterial strain of interest (e.g., E. coli, S. aureus)
Mueller-Hinton Broth (MHB)
96-well microplates
Test compound dissolved in a suitable solvent (e.g., DMSO)
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
Compound Dilution: Add 100 µL of sterile MHB to each well of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
Inoculation: Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add the diluted inoculum to each well.
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Visualizations
Hypothesized Signaling Pathway for Anticancer Activity
Many benzamide derivatives exert their anticancer effects by inducing apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway.
Caption: Hypothesized apoptotic pathway induced by halogenated benzamides.
Experimental Workflow for In Vitro Screening
The following diagram outlines a general workflow for the initial screening of halogenated benzamides.
Caption: General experimental workflow for biological screening.
Structure-Activity Relationship (SAR) Concept
This diagram illustrates the logical relationship in a basic SAR study of halogenated benzamides.
Benchmarking X-Ray Crystallography Data for 3-Chloro-N-(2-methylphenyl)benzamide: A Structural Comparison Guide
Target Audience: Researchers, structural biologists, and drug development professionals. Introduction: The Strategic Value of Structural Benchmarking In medicinal chemistry, the benzamide scaffold is a privileged structu...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, structural biologists, and drug development professionals.
Introduction: The Strategic Value of Structural Benchmarking
In medicinal chemistry, the benzamide scaffold is a privileged structure frequently utilized in the design of kinase inhibitors, receptor antagonists, and antimycobacterial agents. Small modifications to the substitution pattern on the benzoyl or aniline rings can drastically alter the molecule's three-dimensional conformation, solubility, and receptor-binding affinity.
This guide provides an objective benchmark of the single-crystal X-ray diffraction (SCXRD) data for 3-chloro-N-(2-methylphenyl)benzamide against its structural analogs. By analyzing the causality between substituent positions and dihedral angles, researchers can better predict the solid-state behavior and pharmacophore alignment of novel benzamide derivatives.
Mechanistic Insights: Substituent Position and Conformational Causality
The spatial orientation of the two aromatic rings in benzamides is primarily governed by the steric bulk of substituents adjacent to the central amide linkage.
In 3-chloro-N-(2-methylphenyl)benzamide , the meta-chlorine atom in the benzoyl ring is positioned anti to the carbonyl (C=O) bond. More critically, the ortho-methyl group in the aniline ring is positioned syn to the N–H bond.
The Causality of Coplanarity: Typically, ortho-substituents induce significant steric hindrance, forcing the aromatic rings out of plane. However, because the ortho-methyl group is oriented syn to the small hydrogen atom of the N–H bond, it avoids steric clashing with the bulky carbonyl oxygen. This specific conformational relief allows the two benzene rings to become nearly coplanar, exhibiting a minimal dihedral angle of just 3.48 (5)° .
Alternative Conformations: When the methyl group is moved to the meta position (as in 3-chloro-N-(3-methylphenyl)benzamide), it adopts an anti position relative to the N–H bond, resulting in a highly twisted conformation with a dihedral angle of 77.4 (1)° [1].
Figure 1: Logical flow of how substituent position dictates steric relief and resulting crystal dihedral angles.
Quantitative Data Presentation
To objectively evaluate the structural parameters, the crystallographic data of 3-chloro-N-(2-methylphenyl)benzamide is benchmarked against two alternative derivatives.
Table 1: Conformational and Structural Benchmarks
Compound
Substituent Positions
Dihedral Angle (°)
Conformation of Methyl relative to N-H
Supramolecular Assembly
3-Chloro-N-(2-methylphenyl)benzamide
meta-Cl, ortho-CH₃
3.48 (5)
Syn
Infinite chains along b-axis
3-Chloro-N-(3-methylphenyl)benzamide
meta-Cl, meta-CH₃
77.4 (1)
Anti
Infinite chains
4-Methyl-N-(4-methylphenyl)benzamide
para-CH₃, para-CH₃
59.6 (5)
N/A (Para)
Chains along b-axis
Data indicates that ortho-substitution (when oriented syn to N-H) uniquely facilitates coplanarity compared to meta or para alternatives [1][2].
Table 2: Unit Cell Parameters for Primary Benchmark
Data specifically for 3-Chloro-N-(2-methylphenyl)benzamide at 293 K.
Parameter
Value
Validation Metric
Chemical Formula
C₁₄H₁₂ClNO
-
Crystal System
Monoclinic
-
Space Group
P2₁/n
-
a, b, c (Å)
11.1699 (5), 4.9171 (2), 21.4778 (8)
-
β (°)
90.339 (3)
-
Volume (ų)
1179.63 (8)
-
Z (Molecules/cell)
4
-
Final R-factor (R₁)
0.036
High precision model (R < 0.05)
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis, crystallization, and X-ray diffraction workflows used to obtain the benchmark data.
Protocol A: Synthesis and Single-Crystal Growth
Causality Check: Purity must be validated prior to crystallization to prevent the formation of impurity-driven polymorphs.
Synthesis: React equimolar amounts of 3-chlorobenzoyl chloride and 2-methylaniline in the presence of a weak base to neutralize the HCl byproduct.
Purification & Validation: Wash the crude product and verify purity by determining the melting point. Cross-validate the chemical structure using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Solvent Selection: Dissolve 0.5 g of the validated compound in approximately 30 mL of high-purity ethanol. Ethanol is chosen as it provides optimal solubility at elevated temperatures while allowing controlled supersaturation at room temperature.
Crystallization: Allow the solution to undergo slow evaporation at 293 K. Over several days, rod-like, colorless single crystals will precipitate.
Protocol B: SCXRD Data Collection and Refinement
Causality Check: Absorption corrections are critical for chlorinated compounds to prevent electron density artifacts.
Mounting: Select a high-quality single crystal (approx. 0.83 × 0.55 × 0.10 mm) and mount it on a diffractometer (e.g., Oxford Diffraction Xcalibur Ruby Gemini).
Data Acquisition: Collect diffraction data at 293 K using Mo Kα radiation (λ = 0.71073 Å).
Data Reduction: Process the raw frames and apply analytical absorption corrections (e.g., using CrysAlis RED) based on the crystal's multifaceted morphology.
Structure Solution: Solve the phase problem using direct methods (SHELXS97). The heavy atoms (Cl, O, N) will appear in the initial electron density map.
Refinement: Refine the structure using full-matrix least-squares on F² (SHELXL97).
Hydrogen Atom Treatment: Locate all hydrogen atoms in difference Fourier maps. Treat them as riding atoms with constrained C–H distances (0.93 Å for aromatic, 0.96 Å for methyl) and N–H distances (0.86 Å). Set Uiso(H) to 1.2–1.5 times the Ueq of the parent atoms to ensure thermodynamic accuracy.
Figure 2: Standardized SCXRD experimental workflow for benzamide structural benchmarking.
Conclusion
Benchmarking the crystallographic data of 3-chloro-N-(2-methylphenyl)benzamide against its analogs reveals a counterintuitive structural phenomenon: ortho-methyl substitution, when oriented syn to the N-H bond, enables extreme coplanarity (dihedral angle 3.48°) compared to meta or para substitutions. This coplanarity facilitates robust intermolecular N–H···O hydrogen bonding, linking the molecules into infinite chains along the b-axis. For drug development professionals, leveraging this specific substitution pattern can be a powerful tool for rigidifying the benzamide pharmacophore to fit narrow, planar binding pockets in target proteins.
References
Rodrigues, V. Z., Herich, P., Gowda, B. T., & Kožíšek, J. (2011). 3-Chloro-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E Structure Reports Online, 67(12), o3381.[Link]
Gowda, B. T., Tokarčík, M., Kožíšek, J., Chaithanya, U., & Fuess, H. (2009). 4-Methyl-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E Structure Reports Online, 65(6), o1356.[Link]
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Proper Disposal of 3-chloro-N-(2-methylphenyl)benzamide
As a Senior Application Scientist, it is understood that excellence in research extends beyond the bench to include rigorous safety and environmental stewardship. The proper disposal of chemical reagents is not merely a...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, it is understood that excellence in research extends beyond the bench to include rigorous safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of a culture of safety and a pillar of scientific integrity. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 3-chloro-N-(2-methylphenyl)benzamide, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are based on established best practices for chlorinated aromatic compounds.
Hazard Assessment and the Rationale for Caution
3-chloro-N-(2-methylphenyl)benzamide belongs to the family of N-substituted benzamides. While specific toxicity data for this exact molecule is not extensively documented in readily available literature, its structure—featuring a chlorinated aromatic ring—necessitates that it be handled as a potentially hazardous substance. Structurally similar compounds, such as other chlorinated amides, may cause skin and eye irritation.[1] Therefore, treating this compound with a high degree of caution is a critical first step in its lifecycle management. The primary disposal route for such halogenated organic compounds is high-temperature incineration at a licensed facility, which ensures the complete destruction of the molecule and prevents its release into the environment.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 3-chloro-N-(2-methylphenyl)benzamide in any capacity—from initial use to final disposal—the appropriate Personal Protective Equipment (PPE) must be worn. The causality is clear: effective PPE creates a necessary barrier between the researcher and potential chemical exposure.
Protects against accidental splashes of solutions or contact with airborne powder, preventing potential eye irritation.
Hand Protection
Chemical-resistant gloves (e.g., Nitrile rubber).
Prevents direct skin contact. It is crucial to check the glove manufacturer's specifications for compatibility.[4]
Body Protection
A standard laboratory coat, fully fastened.
Protects skin and personal clothing from contamination.[6]
Respiratory Protection
Not generally required if handled in a certified chemical fume hood.[4]
A fume hood provides adequate ventilation, preventing the inhalation of dust or vapors.[5]
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process. Adhering to this workflow ensures regulatory compliance and laboratory safety.
Step 1: Waste Segregation
The cardinal rule of chemical waste management is proper segregation.[7] Never mix 3-chloro-N-(2-methylphenyl)benzamide waste with other waste streams, particularly non-hazardous trash or incompatible chemicals.
Action: Designate a specific, properly labeled container for "Halogenated Organic Waste." This container is exclusively for 3-chloro-N-(2-methylphenyl)benzamide and other similar chlorinated compounds.
Step 2: Containerization and Labeling
The integrity of your waste container is paramount.
Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. Polyethylene or glass containers are often suitable.[8]
Labeling: The waste container must be clearly and accurately labeled at all times.[7] The label should include:
The words "Hazardous Waste"
The full chemical name: "3-chloro-N-(2-methylphenyl)benzamide"
The primary hazards (e.g., "Irritant," "Handle with Caution")
The accumulation start date (the date the first drop of waste enters the container)
Your name, department, and contact information
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories must store chemical waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][10]
Location: The SAA must be under the direct control of the laboratory personnel.
Volume Limits: Federal regulations limit the amount of waste that can be stored in an SAA. A maximum of 55 gallons of hazardous waste may be accumulated.[10]
Container Management: Keep the waste container securely closed at all times, except when adding waste.[10][11]
Step 4: Decontamination of Labware
Any laboratory equipment (e.g., glassware, spatulas) that has come into contact with 3-chloro-N-(2-methylphenyl)benzamide must be decontaminated.
Procedure: Rinse the contaminated labware three times with a suitable organic solvent, such as acetone or ethanol.
Rinsate Disposal: The solvent rinsate is now considered hazardous waste. Collect it in a separate, clearly labeled hazardous waste container for "Halogenated Organic Solvent Waste."[3]
Step 5: Arranging for Final Disposal
Once your waste container is full or you have reached the accumulation time limit (typically 12 months in an SAA, provided volume limits are not exceeded), you must arrange for its disposal.[10]
Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7] They will provide instructions for pickup and ensure the waste is transported to a certified Treatment, Storage, and Disposal Facility (TSDF).
Manifesting: For transport, the waste will be tracked using a hazardous waste manifest, which is a "cradle-to-grave" document ensuring it is handled properly from your lab to its final destruction.[12]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of 3-chloro-N-(2-methylphenyl)benzamide.
Caption: Decision workflow for handling and disposing of 3-chloro-N-(2-methylphenyl)benzamide.
Waste Minimization: A Proactive Approach
The most effective way to manage waste is to prevent its generation.[13] Laboratories are encouraged to adopt waste minimization strategies as required by federal and state regulations.[10]
Source Reduction: Order only the quantity of chemical needed for your experiments.[11]
Inventory Management: Maintain an accurate inventory to avoid purchasing duplicate chemicals.
Substitution: Where scientifically viable, consider substituting hazardous chemicals with less hazardous alternatives.[11]
By integrating these disposal protocols and waste minimization techniques into your standard operating procedures, you contribute to a safer, more sustainable research environment.
References
American Chemical Society. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
BenchChem. (n.d.). Personal protective equipment for handling Benzamide, N,N,4-trimethyl-.
New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Benzamide.
Tetra Tech. (2022, July 12).
University of Pennsylvania EHRS. (2003, February 15). Laboratory Chemical Waste Management Guidelines.
CSIR IIP. (n.d.).
MetaSci. (n.d.).
Labor Security System. (n.d.).
SD Fine-Chem. (n.d.).
Santa Cruz Biotechnology. (n.d.).
A-C-T. (n.d.).
National Center for Biotechnology Information. (n.d.).
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
Study.com. (n.d.).
Fisher Scientific. (2024, March 9).
ChemicalBook. (2022, August 11). Safety Data Sheet: 3-chloro-N-(3-chloro-2-methylphenyl)propanamide.
U.S. Environmental Protection Agency. (2025, May 30).
TCI Chemicals. (2023, March 4).
Kao Chemicals. (2021, January 7).
Thermo Fisher Scientific. (2025, September 17).
BenchChem. (n.d.). Proper Disposal of N-(3-acetamidophenyl)
Personal protective equipment for handling 3-chloro-N-(2-methylphenyl)benzamide
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of protective gear, but as an integrated system of risk mitigation grounded in molecular properties. When handling specialized org...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of protective gear, but as an integrated system of risk mitigation grounded in molecular properties. When handling specialized organic compounds like 3-chloro-N-(2-methylphenyl)benzamide (CAS 92290-62-5), understanding the why behind the safety protocols is just as critical as the how.
This guide provides an authoritative, self-validating operational framework for selecting and utilizing Personal Protective Equipment (PPE) when working with this specific halogenated benzamide.
Chemical Hazard Profile & Mechanistic Causality
3-chloro-N-(2-methylphenyl)benzamide is a structurally distinct halogenated aromatic amide that typically exists as a crystalline solid or powder at room temperature [1]. While exact toxicological endpoints for this specific derivative are highly specialized, we must extrapolate operational safety protocols from closely related structural analogs, such as 3-chlorobenzamide, which are classified under GHS as Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, Skin Sens. 1, and STOT SE 3 (Respiratory irritation) [2].
Mechanistic Causality for PPE Selection:
Dermal Penetration & Sensitization: The biphenyl-like structure imparted by the benzamide core and the 2-methylphenyl group makes this compound highly lipophilic. This lipophilicity facilitates rapid partitioning into the stratum corneum if skin contact occurs. Furthermore, the electrophilic 3-chloro substituent and the amide linkage increase the potential for protein haptenation, leading to allergic contact dermatitis. Causality: Standard latex gloves offer insufficient chemical resistance; highly cross-linked nitrile or neoprene is mandatory.
Aerosolized Inhalation Hazard: As a dry powder, mechanical manipulation (e.g., spatulation, weighing) generates micro-particulate dust. Inhalation of these particles causes direct mechanical and chemical irritation to the mucosal membranes of the respiratory tract. Causality: Handling must be strictly confined to a certified chemical fume hood, and respiratory protection is required if containment is breached.
Quantitative PPE Specifications
To ensure maximum protection, PPE selection must be based on quantitative barrier properties. The following table outlines the required specifications for handling 3-chloro-N-(2-methylphenyl)benzamide.
PPE Component
Material / Specification
Breakthrough Time / Standard
Mechanistic Causality
Inner Gloves
Nitrile (0.1 mm / 4 mil)
> 240 min (for solid dust)
Provides tactile sensitivity necessary for precision analytical weighing while offering a baseline chemical barrier.
Outer Gloves
Nitrile (0.2 mm / 8 mil)
> 480 min
Acts as the primary barrier against accidental bulk exposure and mechanical abrasion during transfer.
Eye Protection
Polycarbonate Safety Goggles
ANSI Z87.1+ / EN 166
Forms a complete seal around the eyes to prevent ocular exposure to airborne, irritating dust particles.
Body Protection
Flame-retardant Lab Coat
Nomex or 100% Cotton
Prevents the accumulation of static charge, which can attract lipophilic dust particles to the researcher's body.
Respirator
N95 or P100 Particulate
NIOSH Approved
Filters out >95% of airborne particulates. Required only if handling outside a fume hood or during spill cleanup.
Operational Workflow: PPE Donning and Self-Validation
Every safety protocol must be a self-validating system. Do not assume your PPE is functional simply because it is new. Follow this step-by-step methodology before handling the chemical.
Step 1: Pre-Entry Assessment & Lab Coat Donning
Ensure the lab coat is fully buttoned to the collar.
Self-Validation: Check that the cuffs of the lab coat sit snugly at the wrists without exposing bare skin.
Step 2: Inner Glove Donning & Integrity Check
Don the 4-mil nitrile gloves.
Self-Validation (Inflation Test): Before putting on the second pair, trap air in a spare glove and roll the cuff tightly. If the glove deflates, micro-tears are present in the batch. Discard and test a new pair.
Step 3: Eye and Respiratory Protection
Don safety goggles and adjust the strap for a tight seal. If operating outside a fume hood, don the N95/P100 respirator.
Self-Validation (Seal Check): Cover the respirator surface with both hands and exhale sharply. If air leaks around the nose bridge or edges, readjust the straps and nose clip until a positive pressure seal is achieved.
Step 4: Outer Glove Donning
Don the 8-mil outer nitrile gloves, ensuring the cuff of the outer glove is pulled over the cuff of the lab coat to eliminate skin exposure gaps.
Caption: Step-by-step self-validating workflow for donning PPE prior to chemical handling.
Experimental Protocol: Safe Weighing and Transfer
Because 3-chloro-N-(2-methylphenyl)benzamide is a powder, static electricity is your primary enemy during transfer, as it causes the powder to aerosolize and coat surfaces [3].
Step-by-Step Methodology:
Static Elimination: Pass an anti-static bar or zero-stat gun over the weighing boat and the chemical container. Causality: Neutralizing surface ions prevents the lipophilic powder from repelling itself and becoming airborne.
Containment: Place the analytical balance inside a certified chemical fume hood. Ensure the sash is pulled down to the lowest functional level to maintain a face velocity of 80-100 fpm.
Transfer: Use a grounded, stainless-steel spatula (avoid plastic spatulas which generate static). Transfer the powder slowly.
Self-Validation: After transfer, close the balance doors and observe the reading for 10 seconds. Drift indicates static interference or a draft, requiring recalibration of the static eliminator or lowering the hood sash.
Spill Response and Decontamination Protocol
In the event of a spill, immediate containment is critical to prevent inhalation exposure.
Step-by-Step Methodology:
Assessment & Evacuation: If the spill is >50g or occurs outside the fume hood, evacuate the immediate area and contact Environmental Health and Safety (EHS).
PPE Upgrade: If the spill is manageable (<50g inside the hood), ensure your N95/P100 respirator is securely fitted before proceeding.
Containment (No Sweeping): Never dry-sweep the powder, as this aerosolizes the chemical. Gently place damp paper towels over the spill.
Chemical Decontamination: Wet the paper towels with Isopropanol . Causality: 3-chloro-N-(2-methylphenyl)benzamide has negligible aqueous solubility. Using water will merely spread the powder. Isopropanol effectively solubilizes the compound without rapidly degrading your nitrile gloves.
Wipe Down: Wipe inward from the edges of the spill to the center.
Self-Validation: Inspect the surface under a bright light at an oblique angle to ensure no crystalline residue remains.
Caption: Decision tree and operational workflow for localized spill response and decontamination.
Waste Disposal Plan
Improper disposal of halogenated organics can lead to severe environmental contamination and regulatory fines.
Solid Waste: All contaminated PPE (outer gloves), weighing boats, and isopropanol-soaked paper towels must be placed in a heavy-duty, clearly labeled "Halogenated Organic Solid Waste" container.
Liquid Waste: Any excess solvent used for decontamination must be disposed of in a "Halogenated Organic Liquid Waste" carboy. Causality: Halogenated waste must be strictly segregated from non-halogenated waste streams, as mixing them complicates incineration processes and can generate toxic dioxins during disposal.
References
NextSDS. "3-Chloro-N-(2-Methylphenyl)benzaMide, 97% Chemical Substance Information". NextSDS Database.[Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.